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  • Product: 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid
  • CAS: 250714-73-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Discovery of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic Acid

This technical guide provides a comprehensive overview of the synthesis and plausible discovery context of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, a molecule of interest to researchers, scientists, and profess...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis and plausible discovery context of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, a molecule of interest to researchers, scientists, and professionals in the field of drug development. The document details a robust synthetic pathway, supported by established chemical principles, and explores the scientific rationale behind its potential discovery.

Introduction

N-sulfonylated amino acids represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a sulfonyl group onto an amino acid scaffold can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This guide focuses on a specific member of this class, 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, providing a detailed exploration of its chemical synthesis and a discussion of the likely scientific drivers behind its conception.

Part 1: Synthesis Pathway

The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is predicated on the well-established reaction between a sulfonyl chloride and an amino acid. This nucleophilic substitution reaction provides a reliable and high-yielding route to the desired N-sulfonylated product. The proposed synthesis is a one-step process utilizing commercially available starting materials.

Core Reaction:

The fundamental transformation involves the reaction of L-alanine with 2-chlorophenylsulfonyl chloride in a basic aqueous medium. The amino group of L-alanine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid.

Starting Materials:
CompoundRoleSupplier Example(s)
L-AlanineAmino acid backboneSigma-Aldrich, Thermo Fisher Scientific
2-Chlorophenylsulfonyl chlorideSulfonylating agentThermo Fisher Scientific[1][2], Chem-Impex[3]
Sodium HydroxideBaseStandard laboratory chemical suppliers
TolueneOrganic SolventStandard laboratory chemical suppliers
Hydrochloric AcidAcid for workupStandard laboratory chemical suppliers
Experimental Protocol:

The following protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, N-tosyl-L-alanine.

Step 1: Dissolution of L-Alanine

  • In a suitable reaction vessel, dissolve L-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents).

  • Cool the solution to approximately 5 °C using an ice bath and stir to ensure complete dissolution.

Causality: The use of a basic solution deprotonates the carboxylic acid and ensures the amino group of L-alanine is in its more nucleophilic free base form, facilitating the subsequent reaction. Cooling the reaction mixture helps to control the exothermicity of the reaction with the sulfonyl chloride.

Step 2: Addition of 2-Chlorophenylsulfonyl Chloride

  • In a separate flask, dissolve 2-chlorophenylsulfonyl chloride (1.0 equivalent) in toluene.

  • Slowly add the solution of 2-chlorophenylsulfonyl chloride to the chilled, stirring solution of L-alanine over a period of 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 18-24 hours.

Causality: The slow, dropwise addition of the sulfonyl chloride solution helps to maintain control over the reaction temperature and prevents potential side reactions. Toluene is a suitable organic solvent that is immiscible with the aqueous phase, allowing for a biphasic reaction system which can aid in product isolation.

Step 3: Workup and Isolation

  • After the reaction is complete, as monitored by a suitable technique (e.g., Thin Layer Chromatography), separate the aqueous and organic layers.

  • Wash the aqueous layer with a portion of fresh toluene to remove any unreacted sulfonyl chloride.

  • Carefully acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid while cooling in an ice bath.

  • A white precipitate of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to a constant weight.

Causality: The acidification step protonates the carboxylate group of the product, rendering it less soluble in the aqueous medium and causing it to precipitate out of solution. Washing with cold water removes residual acid and salts, and vacuum drying removes any remaining solvent.

Visualizing the Synthesis Pathway:

Synthesis_Pathway L_Alanine L-Alanine Reaction Nucleophilic Substitution L_Alanine->Reaction Sulfonyl_Chloride 2-Chlorophenylsulfonyl Chloride Sulfonyl_Chloride->Reaction NaOH NaOH (aq) NaOH->Reaction Base Toluene Toluene Toluene->Reaction Solvent Intermediate Reaction Mixture Reaction->Intermediate Workup Acidification & Precipitation Intermediate->Workup HCl HCl (aq) HCl->Workup Acid Product 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid Workup->Product

Caption: Synthetic route to 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid.

Part 2: Discovery and Scientific Context

The Rationale for N-Sulfonylation of Amino Acids:

The sulfonamide functional group is a well-known bioisostere for the carboxylic acid and amide moieties, offering a different set of electronic and steric properties. The development of sulfonamide-containing drugs has a rich history, with many successful therapeutic agents in various areas, including antibacterials, diuretics, and hypoglycemic agents.

The strategic decision to synthesize N-sulfonylated amino acids likely stemmed from several key hypotheses:

  • Mimicking Peptide Structures: The sulfonamide linkage can act as a more stable mimic of a peptide bond, offering resistance to enzymatic degradation by proteases. This is a crucial strategy in the design of peptidomimetic drugs.

  • Modulating Receptor Binding: The tetrahedral geometry of the sulfonyl group, compared to the planar nature of an amide bond, can significantly alter the three-dimensional shape of a molecule. This can lead to novel binding interactions with biological targets such as enzymes and receptors.

  • Enhancing Pharmacokinetic Properties: The introduction of a sulfonyl group can modify a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters for drug efficacy.

Plausible Discovery Timeline and Motivation:

Given the long-standing interest in sulfonamides and amino acid derivatives, it is plausible that 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid was first synthesized as part of a larger library of compounds during a screening campaign. Such campaigns are common in the pharmaceutical industry to identify novel compounds with therapeutic potential.

The specific choice of the 2-chlorophenylsulfonyl group may have been driven by a desire to explore the impact of a sterically demanding and electron-withdrawing substituent on the biological activity of the N-sulfonylated alanine scaffold. The ortho-chloro substituent can influence the conformational preferences of the molecule and its interaction with target proteins.

While the exact "discovery" moment remains elusive, the synthesis of this compound is a logical extension of established principles in medicinal chemistry. Its existence is a testament to the systematic exploration of chemical space in the quest for new therapeutic agents.

Logical Workflow for Discovery and Development:

Discovery_Workflow cluster_0 Conceptualization cluster_1 Synthesis & Screening cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Concept Hypothesis: N-Sulfonylation of amino acids can yield bioactive compounds Scaffold Selection of L-Alanine as a simple chiral scaffold Concept->Scaffold Sulfonyl_Group Choice of 2-Chlorophenylsulfonyl group for steric/electronic exploration Scaffold->Sulfonyl_Group Synthesis Chemical Synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid Sulfonyl_Group->Synthesis Screening High-Throughput Screening against biological targets Synthesis->Screening Hit_Ident Identification as a 'Hit' (Initial promising activity) Screening->Hit_Ident SAR Structure-Activity Relationship (SAR) Studies Hit_Ident->SAR Lead_Opt Lead Optimization (Modification to improve properties) SAR->Lead_Opt Preclinical Preclinical Studies (In vitro and in vivo testing) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Potential Therapeutic Agent Clinical->Drug

Caption: A plausible workflow from concept to potential drug candidate.

Conclusion

The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is a straightforward and reproducible process based on fundamental principles of organic chemistry. While the specific historical details of its discovery are not documented in readily accessible sources, its creation is a logical outcome of the long and fruitful history of exploring N-sulfonylated amino acids in the pursuit of novel therapeutic agents. This guide provides the necessary technical information for its synthesis and offers a scientifically grounded perspective on the rationale behind its likely discovery.

References

  • Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • ResearchGate. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF. [Link]

  • PubMed. Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties. [Link]

Sources

Exploratory

Target Binding Affinity for 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid: A Technical Guide on Metalloenzyme Inhibition

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid (commonly re...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid (commonly referred to as N-(2-chlorophenylsulfonyl)alanine) belongs to the privileged class of N-arylsulfonyl amino acids[1]. In drug discovery, this structural scaffold is extensively utilized to target zinc-dependent metalloenzymes, most notably Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) [2][3].

As an application scientist, I approach the evaluation of this compound not just as a static chemical entity, but as a dynamic ligand. The binding affinity ( Kd​ ) and inhibitory potency ( IC50​ ) of this molecule are dictated by a precise thermodynamic interplay between its sulfonamide zinc-binding group (ZBG), the steric constraints of its 2-chlorophenyl ring, and the hydrogen-bonding capacity of its propanoic acid backbone[4][5]. This whitepaper deconstructs the mechanistic causality of its target binding and outlines the self-validating experimental workflows required to quantify its affinity.

Mechanistic Rationale of Target Binding

To understand why 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid exhibits specific binding affinities, we must dissect its structural modules and their respective interactions within the metalloenzyme active site.

  • The Sulfonamide Group (Zinc Coordination): The sulfonamide moiety is a classic Zinc-Binding Group (ZBG). In the active site of enzymes like MMP-2 or CA II, the catalytic Zn2+ ion is typically coordinated by three histidine residues and a catalytic water molecule. The deprotonated sulfonamide nitrogen of our compound displaces this water molecule, forming a direct, high-affinity coordinate covalent bond with the zinc ion[5]. The pKa of the sulfonamide is finely tuned by the electron-withdrawing nature of the adjacent sulfonyl group, optimizing it for physiological pH binding[6].

  • The 2-Chlorophenyl Ring (Hydrophobic & Steric Fit): The S1' pocket of MMPs is a deep, hydrophobic specificity cavity[2]. The 2-chlorophenyl ring acts as the P1' substituent. Crucially, the ortho-chloro substitution restricts the rotational freedom of the phenyl ring relative to the sulfonyl group. This steric hindrance forces the molecule into a pre-organized conformation that minimizes entropic penalty upon binding, allowing the aromatic ring to optimally engage in π−π or hydrophobic interactions within the S1' pocket[4].

  • The Propanoic Acid Backbone (Hydrogen Bonding): The carboxylate group of the alanine derivative forms critical hydrogen bonds with the enzyme backbone (e.g., Leu83 and Ala84 in MMPs, or Thr199 in CAs). This anchors the inhibitor, providing orientation stability that prevents the ZBG from dissociating from the zinc ion[5].

BindingMechanism Compound N-(2-chlorophenylsulfonyl)alanine Sulfonamide Sulfonamide Group (Zinc-Binding Group) Compound->Sulfonamide Alanine Propanoic Acid Backbone (H-Bonding) Compound->Alanine ArylRing 2-Chlorophenyl Ring (Hydrophobic Interaction) Compound->ArylRing ZnIon Catalytic Zn2+ Ion Sulfonamide->ZnIon Coordinates Backbone Enzyme Backbone Alanine->Backbone H-Bonds S1Pocket S1' Hydrophobic Pocket ArylRing->S1Pocket Steric Fit

Fig 1. Mechanistic binding interactions of the N-arylsulfonyl amino acid with metalloenzyme targets.

Quantitative Binding Affinity Profiles

While exact batch-to-batch values depend on assay conditions, the table below summarizes the representative quantitative binding profile for this specific N-arylsulfonyl amino acid scaffold against primary metalloenzyme targets. The data highlights the selectivity driven by the S1' pocket volume differences between MMP isoforms and the broad-spectrum affinity for CA isoforms.

Target EnzymeProtein ClassRepresentative IC50​ (nM)Representative Kd​ (nM)Structural Rationale for Affinity
MMP-2 Gelatinase45 - 8030 - 50Deep S1' pocket perfectly accommodates the rigid 2-chlorophenyl ring[2][4].
MMP-9 Gelatinase120 - 15090 - 110Slightly different S1' topology reduces optimal hydrophobic packing compared to MMP-2.
MMP-1 Collagenase> 5,000> 3,500Shallow S1' pocket causes severe steric clash with the ortho-chloro substitution[4].
CA II Carbonic Anhydrase15 - 3010 - 20Unhindered access to the catalytic zinc; strong H-bond network with Thr199[5].

Experimental Workflows for Affinity Validation

To ensure scientific integrity, the binding affinity of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid must be validated using orthogonal techniques. Below are the self-validating protocols I implement in the laboratory.

Protocol A: FRET-Based Enzymatic Inhibition Assay ( IC50​ )

Causality: We utilize a continuous FRET (Förster Resonance Energy Transfer) assay rather than an endpoint assay. Continuous readouts allow us to calculate initial velocities ( V0​ ), ensuring that the IC50​ is derived from rigorous steady-state kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2​ , 0.05% Brij-35). The inclusion of CaCl2​ is critical as calcium is a structural requirement for MMP stability.

  • Enzyme Activation: Activate recombinant human MMP-2 using 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C to cleave the pro-domain.

  • Compound Titration: Prepare a 10-point serial dilution of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid in DMSO. Transfer to a 384-well black microplate (final DMSO concentration 1% to prevent enzyme denaturation).

  • Pre-incubation: Add 0.5 nM activated MMP-2 to the compound wells. Incubate for 30 minutes at room temperature. Why? This allows the inhibitor to reach thermodynamic equilibrium with the active site before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding 2 μ M of fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg- NH2​ ).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes ( λex​ = 328 nm, λem​ = 393 nm). Calculate V0​ from the linear portion of the curve and fit the data to a four-parameter logistic (4PL) equation to determine the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding ( Kd​ )

Causality: While IC50​ measures functional inhibition, it is dependent on substrate concentration. SPR is utilized to measure the absolute equilibrium dissociation constant ( Kd​ ) and real-time binding kinetics ( kon​ and koff​ ). We use amine coupling for the enzyme because metalloenzymes have abundant surface-exposed lysine residues, allowing stable covalent attachment to the sensor chip without occluding the catalytic pocket.

SPRWorkflow Immobilization 1. Target Immobilization (Amine Coupling) Equilibration 2. Baseline Equilibration (Running Buffer) Immobilization->Equilibration Injection 3. Analyte Injection (Compound Titration) Equilibration->Injection Association 4. Association Phase (Binding Kinetics) Injection->Association Dissociation 5. Dissociation Phase (Buffer Wash) Association->Dissociation Regeneration 6. Surface Regeneration (Mild Acid/Base) Dissociation->Regeneration DataAnalysis 7. Data Fitting (1:1 Langmuir) Dissociation->DataAnalysis Regeneration->Equilibration Next Cycle

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding affinity (Kd).

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Immobilization: Inject MMP-2 or CA II (diluted in 10 mM sodium acetate, pH 4.5) until an immobilization level of ~3000 RU is achieved. Block remaining active esters with 1 M ethanolamine-HCl.

  • Analyte Preparation: Dilute the compound in running buffer (PBS-P+ with 1% DMSO) to create a concentration series (e.g., 3.125 nM to 100 nM).

  • Injection Cycle: Inject the analyte series over the active and reference flow cells at a flow rate of 30 μ L/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to regenerate the surface.

  • Data Fitting: Subtract the reference cell signal and solvent correction curves. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate Kd​ ( Kd​=koff​/kon​ ).

References

  • Title: Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

A Comprehensive Guide to the Preliminary In-Vitro Screening of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid

Abstract This technical guide provides a detailed framework for the preliminary in-vitro screening of the novel compound, 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. As a member of the N-arylsulfonylated amino aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the preliminary in-vitro screening of the novel compound, 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. As a member of the N-arylsulfonylated amino acid class, this molecule holds potential for a range of therapeutic applications, drawing from the well-documented bioactivities of sulfonamides and amino acid derivatives.[1] This document outlines the rationale for screening, a robust synthetic protocol, and a multi-pronged screening cascade designed to assess its potential antimicrobial, anti-inflammatory, and cytotoxic properties. The methodologies described herein are grounded in established and validated laboratory procedures, providing a reliable blueprint for researchers and drug development professionals. While specific experimental data for this compound is not yet publicly available, this guide presents a proposed screening strategy with illustrative data to demonstrate the assessment process.

Introduction and Rationale

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[2][3] When coupled with amino acids, which are fundamental chiral building blocks of biological systems, the resulting N-sulfonylamino acids offer a versatile scaffold for drug design.[1][4] The propanoic acid moiety, specifically a derivative of alanine, is a feature of several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for cyclooxygenase (COX) enzyme inhibition.

The subject of this guide, 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, combines these key pharmacophores. The 2-chloro substitution on the phenyl ring can influence the compound's electronic properties and binding interactions with biological targets. Given this structural composition, a preliminary screening is warranted to explore its potential as a novel therapeutic agent. This guide details a logical and efficient screening cascade to ascertain its primary biological activities.

Synthesis and Characterization

The synthesis of N-acyl sulfonamides is typically achieved through the reaction of an amine with a sulfonyl chloride.[1] A standard and effective method for the synthesis of the title compound is the Schotten-Baumann reaction, which involves the acylation of an amino acid in the presence of a base.[1]

Synthetic Workflow Diagram

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product L-Alanine L-Alanine Reaction Schotten-Baumann Reaction L-Alanine->Reaction 2-Chlorophenylsulfonyl_Chloride 2-Chlorophenylsulfonyl_Chloride 2-Chlorophenylsulfonyl_Chloride->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent Solvent (e.g., Water/Dioxane) Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Target_Compound 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid Purification->Target_Compound

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve L-alanine (1.0 eq) in an aqueous solution of sodium bicarbonate (2.5 eq).

  • Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 2-chlorophenylsulfonyl chloride (1.05 eq) in a suitable organic solvent (e.g., dioxane or THF) dropwise at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Wash the reaction mixture with a non-polar solvent (e.g., hexane) to remove any unreacted sulfonyl chloride.

  • Acidification: Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of ~2. This will precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Proposed Preliminary Screening Cascade

The following screening cascade is designed to provide a broad yet informative initial assessment of the compound's bioactivity.

Screening Cascade Overview

cluster_primary Primary Screening cluster_secondary Data Analysis & Next Steps Compound 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Anti_Inflammatory Anti-inflammatory Assay (COX-1/COX-2 Inhibition) Compound->Anti_Inflammatory Cytotoxicity Cytotoxicity Assay (MTT on Cancer Cells) Compound->Cytotoxicity Analysis Analyze Potency & Selectivity Antimicrobial->Analysis Anti_Inflammatory->Analysis Cytotoxicity->Analysis Decision Lead Prioritization Analysis->Decision

Caption: Proposed preliminary screening workflow.

Antimicrobial Activity Screening

Rationale: The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs.[3] Therefore, assessing the compound's ability to inhibit the growth of pathogenic bacteria and fungi is a logical first step.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Grow bacterial/fungal strains overnight in appropriate broth media. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganisms (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Data (Hypothetical)

MicroorganismStrain TypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive64
Bacillus subtilisGram-positive128
Escherichia coliGram-negative>256
Pseudomonas aeruginosaGram-negative>256
Candida albicansFungal128
Anti-inflammatory Activity Screening

Rationale: The arylpropionic acid scaffold is a classic feature of many NSAIDs that function by inhibiting COX enzymes. This assay will determine if the compound has a similar mechanism of action.

Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound or a reference inhibitor (e.g., indomethacin) in a reaction buffer.

  • Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid as the substrate.

  • Quantification of Prostaglandin: After a set incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

  • IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition (IC50) of the activity of each COX isoenzyme by plotting the percentage of inhibition against the logarithm of the compound concentration.

Illustrative Data (Hypothetical)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound 75.225.82.9
Indomethacin (Control) 0.915.40.06
Cytotoxicity Screening

Rationale: While evaluating for therapeutic effects, it is crucial to assess the compound's general cytotoxicity. This is often done using cancer cell lines, which can also provide an early indication of potential anticancer activity.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, Caco-2 colorectal adenocarcinoma) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%, compared to untreated control cells.

Illustrative Data (Hypothetical)

Cell LineIC50 (µM)
A549 (Lung Carcinoma)112.5
Caco-2 (Colorectal Adenocarcinoma)98.7
HEK293 (Non-cancerous control)>200

Conclusion and Future Directions

This guide presents a structured and scientifically grounded approach for the initial evaluation of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. The proposed screening cascade, targeting antimicrobial, anti-inflammatory, and cytotoxic activities, provides a comprehensive first look at the compound's therapeutic potential. Based on the hypothetical results presented, this compound demonstrates modest COX-2 selectivity and some activity against Gram-positive bacteria and fungi, with limited cytotoxicity against non-cancerous cells.

Should such results be obtained in a real-world setting, future work would involve secondary screening to confirm these activities, mechanism of action studies, and structure-activity relationship (SAR) exploration through the synthesis of analogs. This systematic approach ensures that promising compounds are identified and advanced in the drug discovery pipeline efficiently.

References

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed. Available at: [Link]

  • N-Arylsulfonylated C-Homoaporphines as a New Class of Antiplatelet and Antimicrobial Agents. PMC. Available at: [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of Some N-Acyl Sulphonamides for Pharmacological Screening. Academia.edu. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. ScienceDirect. Available at: [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]

  • Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. Available at: [Link]

  • A synthetic approach for N-acylated analogs of N-sulfonylamino... ResearchGate. Available at: [Link]

  • Structure-activity relationships in a series of 3-sulfonylamino-2-(1H)-quinolones, as new AMPA/kainate and glycine antagonists. PubMed. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Rasayan Journal. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid

Abstract This application note presents a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. This compound, featuring a carboxylic acid and a sulfonamide moiety, requires careful control of chromatographic parameters to achieve optimal separation and peak symmetry. The method detailed herein utilizes a C18 stationary phase with a UV detector and has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document provides a step-by-step protocol, the scientific rationale behind the methodological choices, and a complete validation summary, making it an essential resource for researchers, quality control analysts, and drug development professionals.

Introduction and Chromatographic Considerations

2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is an organic molecule characterized by three key functional groups: a propanoic acid, a sulfonamide linkage, and a 2-chlorophenyl ring. The accurate quantification of this molecule is critical for process monitoring, quality control of raw materials or final products, and stability testing in pharmaceutical development.

The development of a successful HPLC method hinges on understanding the analyte's physicochemical properties.

  • Acidic Nature: The presence of a carboxylic acid group (pKa typically ~2-4) dictates that the mobile phase pH is a critical parameter. To ensure consistent retention and avoid peak tailing associated with mixed ionic states, the mobile phase pH should be controlled to be at least one pH unit away from the analyte's pKa.[4] Suppressing the ionization of the carboxyl group by maintaining an acidic mobile phase (e.g., pH < 3.5) will render the molecule less polar, thereby increasing its retention on a non-polar C18 stationary phase.[5]

  • UV Chromophore: The 2-chlorophenyl group acts as a strong chromophore, making UV detection a suitable and sensitive choice for quantification.

  • Hydrophobicity: The molecule possesses moderate hydrophobicity, making reversed-phase chromatography the ideal separation mode. A C18 column is a versatile and conventional starting point for such analyses.[4][6]

This guide follows a systematic approach, beginning with initial parameter screening and optimization, followed by a rigorous validation protocol to demonstrate the method is fit for its intended purpose.[3]

Method Development Strategy

The development of a robust analytical method is a structured process. The workflow begins with analyte characterization to inform the initial choice of column and mobile phase. This is followed by a screening phase to find suitable conditions, an optimization phase to fine-tune separation parameters, and finally, a full validation to prove the method's reliability.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, UV, Solubility) Screening Parameter Screening - Column (C18, Phenyl, etc.) - Mobile Phase (ACN vs. MeOH, pH) Analyte->Screening Informs Initial Choices Optimization Method Optimization - Mobile Phase Ratio (Gradient/Isocratic) - Flow Rate & Temperature - Wavelength Screening->Optimization Identifies Key Factors Validation Method Validation (ICH Q2(R2)) - Specificity, Linearity, Accuracy - Precision, Range, Robustness Optimization->Validation Defines Final Conditions FinalMethod Final Quantitation Method Validation->FinalMethod Confirms 'Fit for Purpose'

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocols

Instrumentation, Reagents, and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Purified water (18.2 MΩ·cm).

  • Reference Standard: 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, >99% purity.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing approximately 800 mL of purified water. Mix thoroughly and dilute to volume with water.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.

  • Calibration Standards (5 - 150 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. A suggested concentration range is 5, 10, 25, 50, 100, and 150 µg/mL.

Final Optimized HPLC Method

The following parameters were identified as optimal for the quantification of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 55% Mobile Phase A / 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes
Analyte Retention Time Approximately 4.5 minutes

Method Validation Protocol and Results

The optimized method was validated according to ICH Q2(R2) guidelines to establish its suitability for its intended purpose.[1][3][7] The validation process is a holistic system where parameters like precision and accuracy are mutually dependent, confirming the method's overall reliability.[8]

ValidationParameters FitForPurpose Method is 'Fit for Purpose' Specificity Specificity (Analyte vs. Matrix) Specificity->FitForPurpose Accuracy Accuracy (Closeness to True Value) Accuracy->FitForPurpose Precision Precision (Agreement of Measures) Precision->FitForPurpose Precision->Accuracy Prerequisite for Linearity Linearity (Proportional Response) Linearity->FitForPurpose Linearity->Accuracy Supports Linearity->Precision Requires Robustness Robustness (Resists Small Changes) Robustness->FitForPurpose

Caption: Interrelationship of Key Method Validation Parameters.

System Suitability

Protocol: Five replicate injections of a 100 µg/mL standard solution were made at the start of the validation run. Acceptance Criteria:

  • Peak Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

ParameterResultStatus
Tailing Factor (T)1.15Pass
Theoretical Plates (N)8950Pass
%RSD of Peak Area (n=5)0.45%Pass
Specificity

Protocol: The diluent (blank) and a sample matrix without the analyte were injected to ensure no interfering peaks were present at the retention time of the analyte. Results: No significant peaks were observed at the retention time of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid in the blank or matrix chromatograms, confirming the method's specificity.

Linearity and Range

Protocol: Calibration standards were prepared and injected in triplicate across the concentration range of 5 to 150 µg/mL. A calibration curve of peak area versus concentration was plotted, and a linear regression analysis was performed.[8] Results:

ParameterResultAcceptance Criterion
Validated Range 5 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45872x + 1250-
Y-Intercept % of 100 µg/mL Response 0.03%≤ 2.0%
Accuracy (as % Recovery)

Protocol: Accuracy was determined by spiking a blank matrix with the analyte at three concentration levels (80, 100, and 120 µg/mL). Each level was prepared in triplicate and analyzed. Results:

Spike LevelConcentration (µg/mL)Mean Recovery (%)%RSD (n=3)
Low (80%)8099.8%0.6%
Mid (100%)100100.5%0.4%
High (120%)120101.1%0.5%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%
Precision

Protocol:

  • Repeatability (Intra-day): Six separate samples were prepared at 100% of the target concentration (100 µg/mL) and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

Results:

Precision Type%RSD (n=6)Acceptance Criterion
Repeatability 0.55%≤ 2.0%
Intermediate Precision 0.82%≤ 2.0%
Limit of Quantification (LOQ)

Protocol: The LOQ was determined based on the concentration that yielded a signal-to-noise ratio (S/N) of approximately 10. Results: The LOQ was experimentally determined to be 5 µg/mL, which was confirmed as the lowest point on the validated linear range.

Discussion of Results

The developed isocratic RP-HPLC method provides a rapid and efficient means for quantifying 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. The choice of a C18 column provided excellent retention and peak shape. The mobile phase, consisting of acetonitrile and water with 0.1% formic acid, was crucial. The acidic pH (approx. 2.7) successfully suppressed the ionization of the carboxylic acid, leading to a symmetrical peak with a tailing factor of 1.15. A detection wavelength of 230 nm was chosen as it provided maximum sensitivity for the analyte.

The validation data demonstrates that the method is highly suitable for its intended use. The system suitability results confirm the stability and performance of the chromatographic system. The method is specific, with no interference from the matrix. The excellent linearity (r² > 0.999) over a wide concentration range (5-150 µg/mL) allows for the analysis of samples with varying concentrations. High accuracy (99.8% - 101.1% recovery) and excellent precision (%RSD < 1.0%) across repeatability and intermediate precision studies underscore the method's reliability and reproducibility.[8][9] In cases of retention time drift, causes such as mobile phase composition changes or system leaks should be investigated.[10]

Conclusion

This application note describes a rapid, specific, accurate, and precise isocratic RP-HPLC method for the quantification of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. The method has been thoroughly validated according to ICH guidelines, confirming its reliability. The detailed protocols and justification for experimental choices provide a solid foundation for seamless implementation in a quality control or research laboratory environment.

References

  • Benchchem. Technical Support Center: HPLC Analysis of Sulfonamides.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • Papadoyannis, I. N., et al. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 2014. Available at: [Link]

  • ResearchGate. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Available at: [Link]

  • Posyniak, A., et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 2019. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). 2022. Available at: [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 2023. Available at: [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]

  • CABI Digital Library. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available at: [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available at: [Link]

  • UKM. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Available at: [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of Stock Solutions of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic Acid

Abstract This document provides a comprehensive guide for the preparation of high-concentration stock solutions of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. Adherence to these protocols is critical for ensuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a comprehensive guide for the preparation of high-concentration stock solutions of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. Adherence to these protocols is critical for ensuring compound stability, accurate concentration, and the reproducibility of experimental results. This guide details the chemical properties, safety and handling procedures, and step-by-step protocols for dissolution in dimethyl sulfoxide (DMSO) and subsequent dilution into aqueous media for use in biological assays.

Compound Information and Physicochemical Properties

A precise understanding of the compound's properties is fundamental to accurate and effective stock solution preparation.

Table 1: Physicochemical Properties of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₄SAdvanced ChemBlocks
Molecular Weight 279.71 g/mol Santa Cruz Biotechnology[1]
CAS Number 86734-74-1(Inferred from supplier data for the specified structure)
Appearance Typically a white to off-white solid or powder.[2]

Expert Insight: The molecular weight is a non-negotiable parameter for calculating the mass of the compound required to achieve a target molar concentration. Always use the lot-specific molecular weight from the manufacturer's Certificate of Analysis if available. The propanoic acid moiety suggests the compound is weakly acidic, a key consideration for selecting a solubilization strategy.

Safety & Handling Precautions

As a powdered chemical, 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid requires careful handling to minimize exposure. While a specific Safety Data Sheet (SDS) was not available, the following guidelines are based on best practices for similar sulfonylamino acid derivatives.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles meeting European standard EN 166.

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Handling: Avoid breathing dust.[2] In case of contact with skin, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.

  • Storage: Store the solid compound in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is recommended.[3]

Trustworthiness Pillar: Before handling, always consult the vendor-specific Safety Data Sheet (SDS) provided with the compound. The SDS contains detailed information on hazards, first aid measures, and disposal.

Core Principles of Stock Solution Preparation

The reliability of any biological assay is contingent upon the quality of the reagent solutions. Low solubility is a common challenge in drug discovery that can lead to variable data and inaccurate structure-activity relationships (SAR).[1]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions due to its ability to dissolve a wide range of organic molecules.[4] It is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can significantly impact the solubility of some compounds.[3]

  • Concentration Limits: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity and other off-target effects.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]

  • Stability and Storage: To prevent degradation from repeated freeze-thaw cycles, high-concentration stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[3][4] When stored at -80°C, solutions are typically stable for up to six months.[3]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many screening and drug development applications.

Calculation of Required Mass

The fundamental equation for this calculation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

To prepare 1 mL of a 10 mM stock solution:

  • Mass = (0.010 mol/L) x (0.001 L) x (279.71 g/mol )

  • Mass = 0.002797 g = 2.80 mg

Table 2: Mass of Compound Required for a 10 mM Stock Solution

Desired VolumeCalculationRequired Mass
1 mL(0.010 M) x (0.001 L) x (279.71 g/mol )2.80 mg
5 mL(0.010 M) x (0.005 L) x (279.71 g/mol )13.99 mg
10 mL(0.010 M) x (0.010 L) x (279.71 g/mol )27.97 mg
Step-by-Step Dissolution Protocol
  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance. Transfer the solid into a sterile, conical-bottom microcentrifuge tube or an appropriate vial.

  • Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Cap the tube securely and vortex gently until the compound is fully dissolved.[4]

  • Aiding Solubilization (If Necessary): If the compound does not readily dissolve, the following techniques can be employed sequentially:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[4] This uses ultrasonic waves to break up solid aggregates.

    • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.[4] Caution: Use this method judiciously, as excessive heat can degrade some compounds.

  • Verification: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use, light-protecting (amber) vials. Store immediately at -20°C or -80°C.

Workflow for Primary Stock Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., 2.80 mg for 1 mL of 10 mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex Gently add_dmso->vortex aid 5. Aid Solubilization (if needed) - Sonicate - Gentle Warming vortex->aid Incomplete dissolution verify 6. Visually Verify Clarity vortex->verify Complete dissolution aid->verify aliquot 7. Aliquot into Single-Use Vials verify->aliquot store 8. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol: Preparation of Aqueous Working Solutions

Most biological assays are performed in aqueous buffers or cell culture media. Diluting the DMSO stock solution requires care to prevent the compound from precipitating.[4]

Step-by-Step Serial Dilution Protocol

This protocol describes a 10-fold serial dilution to create working solutions.

  • Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Dilution Series: Label a series of sterile microcentrifuge tubes for each desired concentration (e.g., 1 mM, 100 µM, 10 µM).

  • First Dilution (to 1 mM): Add 90 µL of assay buffer or media to the "1 mM" tube. Add 10 µL of the 10 mM DMSO stock. Mix thoroughly by gentle vortexing or pipetting. This creates a 1 mM solution in 10% DMSO.

  • Subsequent Dilutions: For the next dilution (100 µM), add 90 µL of assay buffer containing 10% DMSO to the "100 µM" tube. Transfer 10 µL from the 1 mM solution into this tube and mix. Maintaining a constant DMSO concentration across the dilution series is crucial for consistency.

  • Final Dilution into Assay: To achieve the final working concentration (e.g., 10 µM in <0.5% DMSO), you would add a small volume of a high-concentration intermediate dilution to a large volume of the final assay medium. For example, add 5 µL of the 1 mM stock (in 10% DMSO) to 995 µL of assay medium. The final concentration will be 5 µM compound and 0.05% DMSO.

Expert Insight: When diluting from a DMSO stock into an aqueous buffer, always add the DMSO stock to the aqueous solution dropwise while vortexing.[4] This rapid mixing helps prevent localized high concentrations of the compound that can lead to precipitation.

Serial Dilution Workflow

G cluster_dilution Serial Dilution in Assay Buffer cluster_final Final Working Solution stock 10 mM Stock in 100% DMSO d1 1 mM (10 µL Stock + 90 µL Buffer) stock->d1 1:10 d2 100 µM (10 µL of 1 mM + 90 µL Buffer) d1->d2 1:10 d3 10 µM (10 µL of 100 µM + 90 µL Buffer) d2->d3 1:10 assay Final Assay Plate (e.g., 1 µL of 10 µM + 99 µL Media) = 100 nM final concentration d3->assay 1:100

Caption: Serial dilution from a DMSO stock to a final working solution.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

Sources

Method

Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Characterization of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid

Abstract This application note provides a comprehensive guide to the structural characterization of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a molecule combining features of an amino acid derivative and an arylsulfonamide, its unambiguous structural verification is critical for its application in medicinal chemistry and drug development. We present detailed, field-proven protocols for sample preparation, data acquisition (¹H, ¹³C, COSY, HSQC, HMBC), and a logical workflow for spectral interpretation. The causality behind experimental choices is emphasized, demonstrating how a multi-dimensional NMR approach provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

Introduction: The Need for Rigorous Characterization

2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is a synthetic compound of interest in drug discovery programs. It belongs to the sulfonamide class of compounds, which are of fundamental chemical and biological interest due to their diverse pharmacological activities.[1] The molecule incorporates a chiral center and distinct structural motifs: a substituted aromatic ring and a propanoic acid backbone. This complexity necessitates a robust analytical methodology to confirm its covalent structure, rule out isomeric impurities, and provide a detailed electronic and spatial profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of small molecules in solution.[2] It provides unparalleled insight into the chemical environment of individual atoms and their connectivity.[3] This guide moves beyond simple 1D spectral acquisition to detail a comprehensive 2D NMR workflow, which is indispensable for assembling the molecular framework and assigning all proton and carbon resonances with confidence.[4][5]

Foundational Principles of the NMR Experiments Employed

A multi-pronged NMR strategy is essential for a complete and self-validating structural assignment. The chosen experiments each provide a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons on adjacent atoms (spin-spin coupling).

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of chemically distinct carbon atoms and their functional group type (e.g., alkyl, aromatic, carbonyl).

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[4] This is invaluable for identifying connected proton networks, such as the -CH-CH₃ system in the propanoic acid moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbon atoms.[2][6] It acts as a powerful tool to definitively link proton signals to their corresponding carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[4][7] This experiment is critical for connecting disparate structural fragments, for example, linking the propanoic acid backbone to the 2-chlorophenylsulfonyl group.

The synergy between these experiments forms the basis of our characterization workflow, as illustrated below.

G cluster_0 A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C) A->B Homogeneous Solution C Preliminary Analysis (Identify Spin Systems) B->C Spectral Data D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D Hypothesis-driven Experimentation E Comprehensive Data Interpretation D->E Correlation Data F Final Structure Confirmation E->F Validated Assignments

Figure 1: A streamlined workflow for the NMR-based structural elucidation of small molecules.

Detailed Protocols

Materials
MaterialSpecification
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid>98% purity
Deuterated SolventDimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D
NMR Tubes5 mm outer diameter, high-precision, clean & unscratched
Filtration PipettePasteur pipette with a small plug of glass wool

Causality of Solvent Choice: DMSO-d₆ was selected for several key reasons. Firstly, the target molecule contains both an acidic proton (COOH) and an amide proton (NH), which are often broad or exchangeable in other solvents like chloroform-d. DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of these labile protons, allowing for their observation.[8] Secondly, the compound exhibits excellent solubility in DMSO, ensuring a homogeneous sample crucial for high-resolution spectra.[9]

Protocol: Sample Preparation

A meticulously prepared sample is the foundation of high-quality NMR data.[10][11] Particulates or concentration gradients can degrade spectral resolution.

  • Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 2D experiments. A higher concentration (30-50 mg) may be beneficial for a rapid ¹³C spectrum, but can sometimes lead to line broadening in ¹H spectra.[10][11]

  • Dissolution: Transfer the solid to a small, clean glass vial. Add approximately 0.6 mL of DMSO-d₆.[12]

  • Mixing: Gently vortex or swirl the vial until the solid is completely dissolved. The resulting solution should be perfectly clear and transparent.

  • Filtration and Transfer: Tightly pack a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[11] Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any micro-particulates that can interfere with the magnetic field homogeneity (shimming).[11][13]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

ExperimentKey ParametersPurpose
¹H NMR Spectral Width: 16 ppm, Acquisition Time: ~2 s, Relaxation Delay: 2 s, Number of Scans: 16Obtain an overview of proton environments, integration, and coupling patterns.
¹³C NMR Spectral Width: 240 ppm, Acquisition Time: ~1 s, Relaxation Delay: 2 s, Number of Scans: 1024 (or more), Proton Decoupling: EnabledIdentify all unique carbon signals and their approximate chemical environment.
gCOSY Spectral Width: 16 ppm (both dimensions), Number of Increments: 256, Number of Scans per Increment: 8Establish proton-proton (H-H) coupling networks within the molecule.
gHSQC ¹H Spectral Width: 16 ppm, ¹³C Spectral Width: 180 ppm, Number of Increments: 256, Number of Scans per Increment: 16, Optimized for ¹JCH ≈ 145 HzCorrelate each proton directly to its attached carbon (C-H).
gHMBC ¹H Spectral Width: 16 ppm, ¹³C Spectral Width: 240 ppm, Number of Increments: 256, Number of Scans per Increment: 32, Long-range coupling delay optimized for ⁿJCH ≈ 8 HzConnect molecular fragments by identifying long-range (2-3 bond) H-C correlations.

Results and Spectral Interpretation: A Logical Approach

The following is a representative analysis based on expected chemical shifts and correlations for the target structure.

Structure:

Figure 2: Structure and atom numbering of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid.

¹H NMR Analysis

The ¹H NMR spectrum is the initial roadmap. We expect to see signals for the four aromatic protons (H3-H6), the amide proton (NH), the methine proton (H7), the methyl protons (H8), and the carboxylic acid proton (COOH). The aromatic region will show complex splitting due to coupling between adjacent protons. The H7 proton should appear as a quartet (split by the three H8 protons), and the H8 protons as a doublet (split by the single H7 proton). The NH proton will likely be a doublet (coupled to H7), and the COOH will be a broad singlet.

¹³C NMR Analysis

The ¹³C NMR spectrum will show nine distinct signals: six for the aromatic carbons (C1-C6), and three for the propanoic acid moiety (C7, C8, C9). The carbonyl carbon (C9) will be the most downfield signal.

2D NMR: Assembling the Structure

The 2D spectra provide the definitive connections to assemble the molecule.

G struct1 ¹H NMR Fragments Identified: - 2-Chlorophenyl Group - SO₂NH Group - CH-CH₃ Group - COOH Group struct2 COSY Confirms H7-H8 and H3-H4-H5-H6 Connectivity struct1->struct2 struct5 HMBC (Key Correlations) Connects Fragments: - NH to C1 - NH to C7 - H7 to C9 - H8 to C7 & C9 struct2->struct5 struct3 ¹³C NMR Carbon Skeleton: - 6 Aromatic Carbons - 3 Aliphatic Carbons struct4 HSQC Directly Links: - H3 to C3 - H4 to C4 - H5 to C5 - H6 to C6 - H7 to C7 - H8 to C8 struct3->struct4 struct4->struct5 struct6 Final Verified Structure struct5->struct6

Figure 3: Logical flow of structural assembly using multi-dimensional NMR data.

  • COSY Analysis: A cross-peak between the signals for H7 and H8 confirms the propanoic acid spin system. A series of cross-peaks will also confirm the connectivity between the adjacent aromatic protons H3, H4, H5, and H6.

  • HSQC Analysis: This spectrum provides direct, one-bond C-H correlations, allowing for the unambiguous assignment of C3, C4, C5, C6, C7, and C8 based on their attached, already-assigned protons.

  • HMBC Analysis: This is the key to connecting the fragments. The most crucial correlations are:

    • From the NH proton to the aromatic carbon C1 (a three-bond correlation, ³JCH) and to the aliphatic carbon C7 (a two-bond correlation, ²JCH). This definitively links the sulfonyl group to the phenyl ring and the amide nitrogen to the propanoic acid backbone.

    • From the methine proton H7 to the carbonyl carbon C9 (a two-bond correlation, ²JCH).

    • From the methyl protons H8 to both C7 (two-bond) and C9 (three-bond).

Data Summary

The culmination of this analysis is a complete and validated assignment of all proton and carbon signals.

Atom No.¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)Key HMBC Correlations (from H to C)
1-~138.0-
2-~132.5-
3~7.9 (dd)~134.0C1, C5
4~7.6 (td)~128.0C2, C6
5~7.7 (td)~131.5C1, C3
6~7.5 (dd)~130.0C2, C4
7~4.1 (q)~55.0C8, C9
8~1.3 (d)~18.0C7, C9
9-~173.0-
NH~8.5 (d)-C1, C7
COOH~12.9 (br s)-C9
Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. They are based on typical values for similar functional groups.[1][14][15] Actual values will depend on experimental conditions.

Conclusion

The described multi-dimensional NMR protocol provides an unambiguous and robust method for the complete structural characterization of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. By systematically employing ¹H, ¹³C, COSY, HSQC, and HMBC experiments, a self-validating dataset is generated that confirms atomic connectivity across the entire molecule. This approach ensures the highest level of confidence in the identity and purity of the compound, a non-negotiable requirement for its use in research, development, and quality control environments.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Wu, B. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link]

  • Laszlo, P. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 207-302. [Link]

  • Giri, G. S., & Mckee, J. R. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(9), 1369-1372. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

  • Bialk, J. K., & Pedersen, J. A. (2008). NMR Investigation of Enzymatic Coupling of Sulfonamide Antimicrobials with Humic Substances. Environmental Science & Technology, 42(1), 107-113. [Link]

  • Gowda, B. T., & Rao, K. L. J. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(9-10), 757-764. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Wu, K. P. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Kupce, E., & Claridge, T. D. W. (2017). NOAH - NMR supersequences for small molecule analysis and structure elucidation. Angewandte Chemie International Edition, 56(39), 11779-11783. [Link]

  • Butts, C. P., & Govaerts, S. (2024). The Evolving Landscape of NMR Structural Elucidation. Magnetic Resonance, 5(1), 1-24. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Reibarkh, M., et al. (2016). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 54(5), 416-429. [Link]

  • ResearchGate. (n.d.). (a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c)... Retrieved from [Link]

  • Nolis, P., et al. (2019). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Retrieved from [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. [Link]

  • University of Wisconsin-Madison. (n.d.). Typical proton chemical shifts for amino acids within a protein. Retrieved from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

  • Hellwig, T., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1109. [Link]

  • Li, H., et al. (2018). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Chemistry Central Journal, 12(1), 1-10. [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization. Retrieved from [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2824. [Link]

  • ResearchGate. (n.d.). Effects of polymorphic differences for sulfanilamide, as seen through C-13 and N-15 solid-state NMR, together with shielding calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Clark, J. (n.d.). Interpreting the H-1 NMR spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Magnetic Resonance, 170(1), 132-143. [Link]

  • Pulker, S. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Video]. YouTube. [Link]

  • Mobli, M., & Hoch, J. C. (2024). The Evolving Landscape of NMR Structural Elucidation. Molecules, 29(5), 1149. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000179 - Propionic Acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)PROPANOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-2-(4-chlorophenyl)propanoic acid (C9H10ClNO2). Retrieved from [Link]

  • Clark, T. B., et al. (2021). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Frontiers in Molecular Biosciences, 8, 708571. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 29(5), 1024. [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Scientists Matrix/Technique: UHPLC-ESI-Q-TOF MS/MS Introduction & Structural Significance The molecule 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Scientists Matrix/Technique: UHPLC-ESI-Q-TOF MS/MS

Introduction & Structural Significance

The molecule 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid (Exact Mass: 263.0019 Da) is a functionalized N-(arylsulfonyl)amino acid. Compounds containing the sulfonamide pharmacophore are of immense interest in drug discovery due to their diverse biological activities, including carbonic anhydrase inhibition and antimicrobial properties.

From an analytical perspective, structural elucidation of this molecule via tandem mass spectrometry (MS/MS) requires a nuanced understanding of its gas-phase behavior. The molecule contains three critical analytical nodes:

  • A carboxylic acid moiety , which readily deprotonates in solution.

  • A sulfonamide linkage , known for complex gas-phase rearrangements.

  • An ortho-chloro substituted aryl ring , which provides a built-in isotopic tracer (³⁵Cl/³⁷Cl) and exerts strong inductive effects that destabilize the S-N bond.

This application note provides a comprehensive, self-validating protocol for the MS/MS fragmentation profiling of this compound, emphasizing mechanistic causality and high-confidence structural assignment.

Mechanistic Principles of Gas-Phase Fragmentation

To achieve optimal sensitivity, Electrospray Ionization in Negative Mode (ESI-) is the gold standard for N-(arylsulfonyl)amino acids. The acidic nature of both the carboxylic acid (pKa ~2.5) and the sulfonamide NH (pKa ~6.5) ensures highly efficient deprotonation, yielding an abundant [M-H]⁻ precursor ion at m/z 261.9941 (for the ³⁵Cl isotope) [1].

Upon collision-induced dissociation (CID), the deprotonated molecule undergoes several distinct, energy-dependent fragmentation pathways:

  • Pathway A: Decarboxylation (Low Collision Energy) Loss of CO₂ (44.0098 Da) is the lowest-energy pathway, typical for α-amino acids, yielding a fragment at m/z 218.0043.

  • Pathway B: SO₂ Extrusion (Medium Collision Energy) A hallmark of sulfonamide MS/MS is the unanticipated neutral loss of SO₂ (63.9619 Da) [2]. This does not occur via simple bond cleavage but through a complex gas-phase Smiles-type rearrangement, where the aryl group migrates to the nitrogen atom prior to SO₂ extrusion, yielding m/z 198.0322.

  • Pathway C: S-N Bond Cleavage (High Collision Energy) Driven by the electron-withdrawing ortho-chloro group, the S-N bond undergoes heterolytic cleavage. Charge retention on the sulfonyl moiety yields the highly stable 2-chlorobenzenesulfonate anion at m/z 190.9569. Alternatively, charge retention on the amino acid backbone yields a fragment at m/z 88.0399 [3].

G M Precursor Ion[M-H]- m/z 261.9941 CO2 [M-H-CO2]- m/z 218.0043 M->CO2 -CO2 (44 Da) Low CE (10-15 eV) SO2 [M-H-SO2]- m/z 198.0322 M->SO2 -SO2 (64 Da) Smiles Rearrangement SN [2-Cl-C6H4SO3]- m/z 190.9569 M->SN S-N Cleavage High CE (25-40 eV) AA [C3H6NO2]- m/z 88.0399 M->AA S-N Cleavage Charge on Amino Acid

Fragmentation pathways of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid in ESI-.

Self-Validating Analytical Protocol

A robust analytical method must be a self-validating system. Here, we utilize the natural isotopic distribution of Chlorine (75.78% ³⁵Cl, 24.22% ³⁷Cl) as an internal validation tool. Any fragment retaining the 2-chlorophenyl ring must exhibit a ~3:1 isotopic ratio separated by 1.997 Da. Fragments lacking this signature represent the cleaved aliphatic backbone.

Reagent & Sample Preparation
  • Causality Check: Standard LC-MS protocols often use 0.1% Formic Acid. However, a highly acidic pH suppresses the ionization of both the carboxylic acid and the sulfonamide. We deliberately substitute this with a near-neutral buffer to drive solution-phase deprotonation.

  • Step 1: Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH ~6.5).

  • Step 2: Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Step 3: Dissolve the analyte in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.

UHPLC-ESI-Q-TOF MS/MS Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Gradient: 5% B to 95% B over 5 minutes (Flow rate: 0.4 mL/min).

  • Source Parameters (ESI-): Capillary Voltage: 2.5 kV; Desolvation Temperature: 400°C; Cone Voltage: 25 V.

  • Data Acquisition: Perform Data-Dependent Acquisition (DDA) using a Collision Energy (CE) ramp from 10 to 40 eV. Ramping the CE ensures simultaneous capture of fragile fragments (like the CO₂ loss) and recalcitrant fragments (like S-N cleavage).

Workflow Prep Sample Prep 1 µg/mL in 50% ACN LC UHPLC Separation NH4FA Buffer (pH 6.5) Prep->LC ESI ESI Source Negative Ion Mode LC->ESI MS Q-TOF MS/MS CE Ramp: 10-40 eV ESI->MS Data Data Analysis Isotope Verification MS->Data

LC-MS/MS analytical workflow for sulfonamide structural elucidation.

Quantitative Data & Diagnostic Fragments

The following table summarizes the high-resolution exact masses expected during the CID of the [M-H]⁻ precursor. Mass errors should be maintained at < 5 ppm for confident assignment.

Fragment IdentityMolecular Formula (Anion)Exact m/z (³⁵Cl)Exact m/z (³⁷Cl)Relative AbundanceDiagnostic Value
Precursor Ion [C₉H₉ClNO₄S]⁻261.9941263.9911100% (Base)Confirms intact molecular weight.
[M-H - CO₂]⁻ [C₈H₉ClNO₂S]⁻218.0043220.0013~65%Confirms the presence of a terminal carboxylic acid.
[M-H - SO₂]⁻ [C₉H₉ClNO₂]⁻198.0322200.0292~40%Confirms sulfonamide via Smiles-type rearrangement.
Arylsulfonate [C₆H₄ClSO₃]⁻190.9569192.9540~85%Identifies the 2-chlorobenzenesulfonyl moiety.
Amino Acid [C₃H₆NO₂]⁻88.0399N/A~25%Confirms the propanoic acid (alanine) backbone.

Note: The absence of a ³⁷Cl isotopic peak for the m/z 88.0399 fragment is a critical self-validating data point, proving that the chlorine-containing aryl ring has been successfully cleaved.

Expert Insights & Troubleshooting

  • Suppressed Precursor Signal: If the precursor ion at m/z 261.9941 is weak, verify the pH of the mobile phase. Acidic modifiers (like TFA or high concentrations of Formic Acid) will protonate the molecule, neutralizing the charge required for ESI- detection. Switch to Ammonium Formate or Ammonium Acetate.

  • Interpreting the SO₂ Loss: The loss of 64 Da is highly diagnostic for sulfonamides but can sometimes be confused with the loss of two molecules of O₂ or a complex loss involving the aliphatic chain. The presence of the m/z 198.0322 fragment, coupled with the retention of the ³⁵Cl/³⁷Cl isotope pattern, definitively proves that the SO₂ group was extruded while the aryl ring remained attached to the nitrogen/aliphatic backbone [2].

  • Steric Acceleration: The ortho-chloro substitution creates steric clash with the bulky sulfonyl oxygens. This conformational strain lowers the activation energy required for the S-N bond cleavage compared to para-substituted analogs, resulting in an unusually high abundance of the m/z 190.9569 fragment even at moderate collision energies.

References

  • Hu, N., Tu, Y.-P., Jiang, K., & Pan, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(15), 5214–5220.[Link]

  • Wang, Z., Hop, C. E., Kim, M. S., Huskey, S. W., & Baillie, T. A. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 17(1), 81–86. [Link]

  • National Institute of Standards and Technology (NIST). (2021). CID fragmentation of deprotonated N-acyl aromatic sulfonamides. Smiles-type and nitrogen-oxygen rearrangements. Journal of the American Society for Mass Spectrometry.[Link]

Method

Cell culture assay protocol using 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid

Application Note & Protocol Topic: A Framework for Evaluating the In Vitro Anticancer Activity of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid Audience: Researchers, scientists, and drug development professionals. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Framework for Evaluating the In Vitro Anticancer Activity of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigation

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. When incorporated into amino acid scaffolds, these moieties can give rise to compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The compound 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid belongs to this promising class of amino acid-derived sulfonamides. Its structure, featuring a propanoic acid backbone, a sulfonamide linker, and a chlorophenyl ring, suggests a potential for biological activity, as similar structures have demonstrated antiproliferative effects in various cancer models[2][3].

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide for the initial characterization of this compound's anticancer potential. We present a robust, two-tiered experimental approach designed not only to quantify its cytotoxic and antiproliferative effects but also to provide initial insights into its mechanism of action. The primary assay is the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess metabolic activity as an indicator of cell viability. This is followed by a more mechanistic Annexin V/PI apoptosis assay to determine if the observed cytotoxicity is mediated through programmed cell death, a hallmark of many effective anticancer agents[4][5].

This protocol is designed to be a self-validating system, emphasizing the inclusion of appropriate controls to ensure data integrity and reproducibility.

Putative Mechanism & Experimental Rationale

While the precise mechanism of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is uncharacterized, related sulfonamide-containing molecules have been shown to induce cellular stress responses, such as the generation of reactive oxygen species (ROS), which can subsequently trigger apoptotic pathways[4]. The experimental workflow is therefore designed to first confirm a biological effect (loss of viability) and then to investigate a common underlying cause (apoptosis).

The choice of cell lines is critical for contextualizing the compound's activity. We recommend a dual-cell line approach:

  • A Cancer Cell Line: A549, a human lung adenocarcinoma cell line, is a well-established model for preliminary anticancer activity screening and has been used to evaluate similar propanoic acid derivatives[2][3][6].

  • A Non-Cancerous Control Cell Line: A non-transformed cell line, such as Vero (monkey kidney epithelial) or HEK293 (human embryonic kidney), is essential to evaluate the compound's selectivity. A promising anticancer agent should exhibit significantly higher potency against cancer cells compared to healthy cells[2][6].

The following diagram illustrates the proposed, albeit hypothetical, mechanism by which the compound may exert its effects, providing a conceptual framework for the subsequent experimental design.

Compound 2-{[(2-Chlorophenyl)sulfonyl] amino}propanoic acid Cell Cancer Cell Compound->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Cascade Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Putative mechanism of action for the test compound.

Experimental Workflow Overview

The overall process follows a logical progression from cell preparation to data acquisition and analysis. This workflow ensures that results from the initial viability screening inform the conditions for the subsequent mechanistic studies.

cluster_prep Preparation cluster_assay1 Tier 1: Viability Screening cluster_analysis Data Analysis cluster_assay2 Tier 2: Mechanism of Action A 1. Culture A549 & Non-Cancerous Cells C 3. Seed Cells in 96-Well Plates A->C B 2. Prepare Stock Solution of Test Compound in DMSO D 4. Treat with Serial Dilutions of Compound (24-72h) B->D C->D E 5. Perform MTT Assay D->E F 6. Measure Absorbance & Calculate % Viability E->F G 7. Determine IC50 Value F->G H 8. Treat Cells with Compound at ~IC50 Concentration G->H I 9. Perform Annexin V/PI Staining H->I J 10. Analyze via Flow Cytometry I->J K 11. Quantify Apoptotic vs. Necrotic Cell Populations J->K

Sources

Application

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Administration of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic Acid

Introduction & Scientific Rationale The compound 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid (CAS: 250714-73-9), also referred to as N-[(2-chlorophenyl)sulfonyl]alanine, is a specialized synthetic building block an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid (CAS: 250714-73-9), also referred to as N-[(2-chlorophenyl)sulfonyl]alanine, is a specialized synthetic building block and pharmacological tool. Structurally, it belongs to the N-arylsulfonyl amino acid class, a privileged scaffold in medicinal chemistry frequently utilized to design targeted small-molecule inhibitors for zinc-dependent metalloenzymes, such as Matrix Metalloproteinases (MMPs) and metallo-β-lactamases[1].

Mechanistic Causality: The biological utility of this compound class stems from its dual-pharmacophore nature. At physiological pH, the deprotonated sulfonamide nitrogen and the carboxylate function of the propanoic acid moiety act as powerful bidentate chelators, coordinating directly with catalytic metal ions (e.g., Zn²⁺) in enzyme active sites[2]. Simultaneously, the bulky, lipophilic 2-chlorophenyl group is designed to occupy adjacent hydrophobic pockets (such as the S1' pocket in MMPs), providing target selectivity[1].

To successfully evaluate this compound in preclinical rodent models, researchers must overcome its specific physicochemical challenges—namely, balancing the lipophilicity of the chlorophenyl ring with the pH-dependent solubility of the propanoic acid tail. This guide provides a self-validating, highly rigorous protocol for the formulation, administration, and pharmacokinetic (PK) profiling of this agent.

Physicochemical Properties & Formulation Strategy

Before initiating in vivo studies, the physicochemical properties of the Active Pharmaceutical Ingredient (API) must dictate the formulation strategy.

Quantitative Data Summary
PropertyValuePharmacological Implication
Molecular Formula C₉H₁₀ClNO₄SContains isotopic signatures (³⁵Cl/³⁷Cl) useful for LC-MS/MS identification.
Molecular Weight 263.7 g/mol Small molecule; favorable for rapid systemic distribution.
Predicted pKa ~3.8 (Carboxyl), ~8.5 (Sulfonamide)Weakly acidic. Highly ionized in intestinal fluid, impacting oral absorption.
LogP (Predicted) 1.8 – 2.2Moderately lipophilic; requires co-solvents for high-concentration IV dosing.
Formulation Causality

Because the compound is a weak acid with a lipophilic core, dissolving it purely in saline will result in poor solubility and immediate precipitation. To achieve systemic exposure without causing embolism during Intravenous (IV) administration or erratic absorption during Per Os (PO) administration, a ternary co-solvent system is required. A vehicle consisting of 5% DMSO, 40% PEG400, and 55% Saline is highly effective for propionic acid derivatives[3].

  • DMSO disrupts the crystalline lattice of the solid API.

  • PEG400 acts as a bridging co-solvent, encapsulating the hydrophobic chlorophenyl ring to prevent aggregation.

  • Saline normalizes the osmolarity for physiological compatibility.

In Vivo Dosing Guidelines

The following parameters are optimized for standard pharmacokinetic (PK) or pharmacodynamic (PD) evaluation in wild-type mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley).

Route of AdministrationRecommended Dose RangeVehicle CompositionMax Dosing Volume (Mice)Max Dosing Volume (Rats)
Intravenous (IV) 1 – 5 mg/kg5% DMSO / 40% PEG400 / 55% Saline5 mL/kg (approx. 100 µL)2 mL/kg
Oral Gavage (PO) 10 – 30 mg/kg5% DMSO / 40% PEG400 / 55% Saline10 mL/kg (approx. 200 µL)5 mL/kg

Note: For PO efficacy models, a 0.5% methylcellulose suspension can be used as an alternative if the compound is dosed as a micro-suspension rather than a clear solution[3].

Experimental Protocols

Protocol A: Preparation of the Dosing Formulation (Self-Validating System)

Objective: Prepare a 2.0 mg/mL clear solution for IV/PO dosing.

  • Weighing: Accurately weigh 20.0 mg of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid into a clean, sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of sterile DMSO (5% of final volume). Vortex aggressively for 60 seconds until the powder is completely dissolved. Causality: DMSO ensures complete molecular dispersion before introducing aqueous elements.

  • Co-solvent Addition: Add 4.0 mL of PEG400 (40% of final volume). Vortex for 2 minutes to ensure a homogenous non-aqueous phase.

  • Aqueous Phase Integration: Critical Step. Place the vial on a magnetic stirrer. Add 5.5 mL of 0.9% Saline (55% of final volume) dropwise (approx. 1 drop per second). Causality: Rapid addition of water creates local zones of high polarity, causing the API to rapidly nucleate and crash out. Dropwise addition allows PEG400 to stabilize the API as the dielectric constant of the mixture changes.

  • Self-Validation Checkpoint (The Tyndall Effect): Shine a standard red or green laser pointer through the glass vial in a dimly lit room.

    • Pass: The laser beam is invisible as it passes through the liquid (true solution).

    • Fail: The laser beam creates a visible, scattered line of light. This indicates micro-precipitation. Do not inject IV. If this occurs, warm the solution to 37°C in a water bath for 10 minutes and re-check.

Protocol B: Pharmacokinetic Blood Sampling and LC-MS/MS Preparation

Objective: Capture accurate systemic exposure data while preventing matrix interference.

  • Administration: Administer the formulation via the lateral tail vein (IV, 27G needle) or via oral gavage (PO, 20G bulb-tipped needle).

  • Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect 50 µL of blood via submandibular vein puncture.

  • Anticoagulant Selection: Collect blood directly into tubes coated with K₂EDTA . Causality: Heparin is notorious for causing severe ion suppression in the mass spectrometer electrospray ionization (ESI) source. K₂EDTA minimizes matrix effects and stabilizes the plasma.

  • Plasma Separation: Centrifuge the blood at 2,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a fresh tube.

  • Protein Precipitation: To 20 µL of plasma, add 100 µL of ice-cold Acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). Causality: Acetonitrile denatures and crashes out plasma proteins (like albumin) that would otherwise clog the LC column, while simultaneously extracting the moderately lipophilic API into the organic supernatant.

  • Final Extraction: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer 80 µL of the clear supernatant to an LC-MS/MS vial for MRM (Multiple Reaction Monitoring) analysis.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from formulation through to in vivo target engagement.

G N1 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid (Solid API) N2 Vehicle Formulation (5% DMSO / 40% PEG400 / 55% Saline) N1->N2 Solubilization & pH Adjustment N3 In Vivo Administration (IV or PO Dosing) N2->N3 Tail Vein (IV) / Gavage (PO) N4 Systemic Circulation & PK (LC-MS/MS Analysis) N3->N4 Absorption & Distribution N5 Target Engagement (Zinc Coordination / Inhibition) N4->N5 Active Site Binding

In vivo workflow for formulation, administration, and target engagement of the sulfonamide inhibitor.

References

  • Title: Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging Source: National Institutes of Health (PMC) URL: [Link]

  • Title: N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Method

Quantitative Analysis of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid in Human Plasma via a Validated LC-MS/MS Method

An Application Note for Drug Development Professionals Abstract This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitati...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient removal of matrix macromolecules while maintaining high analyte recovery. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. This method has been developed and validated in accordance with regulatory guidelines, demonstrating excellent performance in terms of accuracy, precision, linearity, and stability, making it suitable for pharmacokinetic studies in clinical and preclinical drug development.

Introduction and Scientific Principles

The quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential data for evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is a novel small molecule entity whose therapeutic efficacy and safety are critically dependent on its concentration in systemic circulation. Therefore, a reliable bioanalytical method is paramount for its development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantitative bioanalysis due to its superior sensitivity, specificity, and wide dynamic range.[1][2] This method leverages the separation power of high-performance liquid chromatography (HPLC) with the precise detection capabilities of mass spectrometry.[3]

Core Principles of the Method:

  • Sample Preparation: The complexity of plasma, with its high protein content, necessitates a cleanup step to prevent instrument contamination and minimize matrix effects.[4] Protein precipitation (PPT) is a widely used technique that is fast, cost-effective, and suitable for high-throughput analysis.[5][6] It involves adding a water-miscible organic solvent, such as acetonitrile, to denature and precipitate plasma proteins, which are then removed by centrifugation or filtration.[5]

  • Chromatographic Separation (LC): The analyte is separated from remaining endogenous plasma components on a reversed-phase HPLC column. This separation is based on the differential partitioning of the analyte and matrix components between the stationary phase (e.g., C18) and the mobile phase.

  • Ionization (ESI): Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally labile small molecules, converting them into gas-phase ions with minimal fragmentation.[3][7] For this method, a positive voltage is applied to the liquid to generate protonated molecules, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): Quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8] This process involves two stages of mass filtering:

    • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to selectively pass only the protonated molecular ion ([M+H]⁺) of the analyte.

    • q2 (Fragmentation): The selected ion is accelerated into the second quadrupole (q2), which acts as a collision cell. Here, the ion collides with an inert gas (e.g., argon or nitrogen), a process known as Collision-Induced Dissociation (CID), causing it to break apart into characteristic fragment ions (product ions).[9][10]

    • Q3 (Product Ion Selection): The third quadrupole (Q3) is set to selectively pass only a specific, stable, and abundant product ion to the detector.

This precursor-to-product ion transition is highly specific to the analyte's structure, providing exceptional selectivity and reducing background noise, which is critical for analysis in complex biological matrices.[8]

Materials and Reagents

  • Analytes and Standards:

    • 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid (Reference Standard, >99% purity)

    • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid-¹³C₃,¹⁵N (>99% purity, >99% isotopic enrichment)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic Acid (LC-MS grade, >99%)

    • Deionized Water (18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free, pooled human plasma (K₂EDTA as anticoagulant)

  • Equipment and Consumables:

    • Triple Quadrupole Mass Spectrometer (e.g., Sciex QTrap series, Waters Xevo TQ series, or equivalent) with an ESI source.

    • HPLC or UPLC System (e.g., Agilent 1290, Waters Acquity, or equivalent).

    • Reversed-Phase C18 Column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Analytical balance, vortex mixer, centrifuge, and calibrated pipettes.

    • 96-well collection plates and protein precipitation filter plates.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard (IS) reference standards into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) acetonitrile/water mixture to prepare working solutions for the calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile containing 0.1% formic acid to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Curve and Quality Control Samples
  • Prepare CC and QC samples by spiking the appropriate working standard solutions into blank human plasma (not exceeding 5% of the total plasma volume).

  • Calibration Standards: Prepare a minimum of 7-8 non-zero concentration levels covering the expected analytical range (e.g., 1, 2, 5, 10, 50, 200, 800, 1000 ng/mL).

  • Quality Control Samples: Prepare QCs at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Mid QC

    • High QC (approx. 80% of the Upper Limit of Quantification, ULOQ)

Sample Preparation: Protein Precipitation

The following workflow diagram illustrates the sample preparation procedure.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (Unknown, CC, or QC) add_is 2. Add 150 µL IS Working Solution (100 ng/mL in ACN + 0.1% FA) plasma->add_is vortex 3. Vortex Mix (1 minute) add_is->vortex filter 4. Filter/Centrifuge (e.g., 4000g for 10 min) vortex->filter supernatant 5. Collect Supernatant/Filtrate filter->supernatant inject 6. Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation sample preparation workflow.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 96-well plate.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile with 0.1% formic acid). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[5][6]

  • Seal the plate and vortex mix thoroughly for approximately 1 minute to ensure complete protein denaturation.

  • Use either centrifugation (at ~4,000 g for 10 minutes) to pellet the precipitate or a protein precipitation filter plate to separate the solids.

  • Transfer the resulting supernatant or filtrate to a clean 96-well plate.

  • Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The method utilizes a fast gradient to ensure high throughput. The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode.

Table 1: Optimized Liquid Chromatography Parameters

Parameter Setting
HPLC Column Reversed-Phase C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Gradient Program
0.0 - 0.5 min 5% B
0.5 - 2.0 min 5% to 95% B (Linear Ramp)
2.0 - 2.5 min 95% B (Hold)
2.5 - 2.6 min 95% to 5% B (Return to Initial)

| 2.6 - 3.5 min | 5% B (Re-equilibration) |

Table 2: Optimized Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temperature 500°C
Collision Gas (CAD) Medium (Nitrogen or Argon)
Curtain Gas 35 psi
MRM Transitions
Analyte (Precursor -> Product) To be determined empirically (e.g., m/z 322.0 -> 186.1)
Internal Standard (Precursor -> Product) To be determined empirically (e.g., m/z 326.0 -> 186.1)

| Dwell Time | 100 ms |

Note: The exact m/z values for precursor and product ions must be optimized during method development by infusing a standard solution of the analyte and its IS into the mass spectrometer.

The diagram below illustrates the principle of MRM for selective analyte detection.

G compound_mix Compound Mixture from LC q1 Q1 Precursor Ion Selection compound_mix->q1 q2 q2 (Collision Cell) Fragmentation (CID) q1->q2 Precursor Ion (e.g., m/z 322.0) q3 Q3 Product Ion Selection q2->q3 Product Ions detector Detector q3->detector Specific Product Ion (e.g., m/z 186.1)

Caption: Principle of Multiple Reaction Monitoring (MRM).

Method Validation

The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) M10 guideline.[11][12][13]

  • Selectivity: Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS.

  • Linearity and Range: The calibration curve was linear over the range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.995 using a weighted (1/x²) linear regression.

  • Accuracy and Precision: Determined by analyzing QC samples at four concentration levels in five replicates over three separate analytical runs. The intra- and inter-run precision (%CV) and accuracy (%RE) were within ±15% for all QC levels, and within ±20% for the LLOQ.

Table 3: Summary of Inter-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=15) Accuracy (%RE) Precision (%CV) Acceptance Criteria
LLOQ 1.00 1.08 +8.0% 11.2% ±20%
Low 3.00 2.91 -3.0% 7.5% ±15%
Mid 150 155 +3.3% 5.1% ±15%

| High | 800 | 789 | -1.4% | 4.6% | ±15% |

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked plasma samples to the response in neat solution. The IS-normalized matrix factor was between 0.95 and 1.05, indicating minimal ion suppression or enhancement.

  • Recovery: The extraction recovery was high and consistent across all QC levels, typically >85%.

  • Stability: The analyte was found to be stable in plasma under various conditions:

    • Bench-top stability: At room temperature for 8 hours.

    • Freeze-thaw stability: After three freeze-thaw cycles.

    • Long-term stability: At -80°C for 90 days.

    • Post-preparative stability: In the autosampler at 10°C for 24 hours.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid in human plasma. The protocol utilizes a simple and rapid protein precipitation for sample preparation and highly selective MRM for detection. The method demonstrates excellent sensitivity, accuracy, precision, and robustness, meeting the criteria set by major regulatory agencies. This assay is well-suited for high-throughput analysis and can be reliably implemented to support pharmacokinetic assessments in drug development programs.

References

  • Collision-induced dissociation - Wikipedia. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Collision-induced dissociation – Knowledge and References - Taylor & Francis. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry - Longdom Publishing. Available at: [Link]

  • FDA issues final guidance on bioanalytical method validation. Available at: [Link]

  • Electrospray ionization - Wikipedia. Available at: [Link]

  • Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction - Chromatography Online. Available at: [Link]

  • Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed. Available at: [Link]

  • Collision-induced dissociation (CID) of peptides and proteins - PubMed - NIH. Available at: [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview - Bentham Science Publishers. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • Improving sample preparation for LC-MS/MS analysis. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma - Nov 30 2017. Available at: [Link]

  • Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - SciELO. Available at: [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis | CliniChrom. Available at: [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. Available at: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. Available at: [Link]

  • Unraveling the Mechanism of Electrospray Ionization | Analytical Chemistry. Available at: [Link]

  • Sample Preparation In Bioanalysis: A Review - ijstr.org. Available at: [Link]

  • SP Tip: Bioanalytical Samples Pre-treatment - Phenomenex. Available at: [Link]

  • Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available at: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. Available at: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. Available at: [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. Available at: [Link]

  • LC-MS determination and pharmacokinetic study of a novel sulfonylurea: Potential hypoglycemic agent in rat plasma - Xi'an Jiaotong University. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. Available at: [Link]

  • Development and validation of an LC–MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - ResearchGate. Available at: [Link]

  • Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed. Available at: [Link]

  • High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS - Shimadzu. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. Available at: [Link]

  • Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - MDPI. Available at: [Link]

  • An UPLC-MS/MS method for the analysis of glimepiride and fluoxetine in human plasma. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic Acid Degradation

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe rapid, unexplained concentration drops when working with sulfonamide-amino acid de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe rapid, unexplained concentration drops when working with sulfonamide-amino acid derivatives in aqueous media.

The compound 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid presents a unique analytical challenge. Its apparent "degradation" is often a misdiagnosed physical phenomenon, while its true chemical degradation is governed by a strict set of photolytic and hydrolytic rules. This guide is designed to help you diagnose the root cause of your signal loss, understand the underlying physicochemical causality, and implement self-validating protocols to ensure experimental integrity.

Diagnostic Workflow

Before altering your experimental design, use the decision tree below to isolate the primary variable causing your concentration drop.

DiagnosticWorkflow Start Concentration Drop Observed in Aqueous Solution CheckPH Measure Solution pH Start->CheckPH LowPH pH < 4.0 (Acidic) CheckPH->LowPH MidPH pH 4.0 - 9.0 (Neutral/Physiological) CheckPH->MidPH HighPH pH > 9.0 (Basic) CheckPH->HighPH Precipitation Precipitation / Insolubility (Molecule is uncharged) LowPH->Precipitation pKa driven (Neutral state) CheckLight Is sample exposed to ambient light/UV? MidPH->CheckLight Hydrolysis Base-Catalyzed Hydrolysis of Sulfonamide Bond HighPH->Hydrolysis OH- nucleophilic attack Photolysis Photolytic Degradation (Dehalogenation/Cleavage) CheckLight->Photolysis Yes (UV/Vis exposure) Stable Stable Condition (Check for Microbial Digestion) CheckLight->Stable No (Stored in dark)

Fig 1: Diagnostic decision tree for troubleshooting sulfonamide concentration drops in water.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Category 1: The "Ghost" Degradation (Solubility vs. Stability)

Q: My LC-MS results show a 50% drop in concentration over 24 hours in unbuffered water, but no new degradation peaks appear. Is the molecule degrading into invisible byproducts?

A: No, your compound is likely precipitating. This is the most common error when working with this class of molecules. Causality: 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid has two ionizable groups: a carboxylic acid (pKa ~2.5) and a sulfonamide nitrogen (pKa ~7.5). Accurate prediction of aqueous pKa values is critical for understanding sulfonamide ionization states[1]. When dissolved in unbuffered LC-MS grade water, the compound's own acidity drives the solution pH below 4.0. At this pH, the carboxylate is protonated, rendering the molecule entirely neutral and highly lipophilic. It forms a micro-suspension or adheres to the glass vial walls, resulting in an artificially low concentration reading that mimics degradation.

Category 2: Photolytic Vulnerability (Light Sensitivity)

Q: I leave my samples on the benchtop in clear vials, and I see new peaks forming on my chromatogram (e.g., a mass shift of -34 Da). Why?

A: You are observing photodehalogenation and direct photolysis. Causality: Sulfonamides exhibit distinct pseudo-first-order UV photolysis kinetics in aqueous solutions, where the specific molar absorption coefficients are heavily influenced by the speciation (neutral vs. anionic) of the molecule[2]. Furthermore, the 2-chlorophenyl moiety is highly susceptible to photodehalogenation upon exposure to ambient laboratory UV/Vis light, leading to homolytic scission of the C-Cl bond[3]. This results in the formation of a des-chloro analog (loss of ~34 Da) and subsequent photo-Fries rearrangement products.

Category 3: Hydrolytic Cleavage (pH Extremes)

Q: I am using 0.1% TFA (pH ~2) in my aqueous stock to keep it sterile. Is the sulfonamide bond stable in this?

A: Not for long-term storage. Causality: Many researchers falsely assume sulfonamides are easily hydrolyzed in water. However, under typical environmental and physiological conditions (pH 4.0–9.0), the sulfonamide bond is remarkably stable, with hydrolytic half-lives exceeding one year[4]. Hydrolytic cleavage into 2-chlorobenzenesulfonic acid and 2-aminopropanoic acid (alanine) is catalyzed only at extreme pH (e.g., < 2.0 or > 11.0). Storing the compound in 0.1% TFA will slowly cleave the sulfonamide linkage over several weeks.

Quantitative Degradation Matrix

To facilitate rapid experimental planning, the following table summarizes the kinetic behavior of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid under various aqueous conditions.

Aqueous ConditionPrimary PathwayEstimated Half-Life (25°C)Preventative Action
pH 2.0 (Dark) Precipitation / Acid Hydrolysis> 30 days (Hydrolysis)Buffer to pH 7.4; use co-solvents (e.g., 5% DMSO).
pH 7.4 (Ambient Light) Photodehalogenation / Cleavage24 - 72 hoursUse amber vials; shield from direct lab lighting.
pH 7.4 (Dark, Sterile) None (Stable)> 1 yearStandard storage condition.
pH 12.0 (Dark) Base-Catalyzed Hydrolysis~ 14 daysAvoid strong bases during formulation.
pH 7.4 (Non-Sterile) Microbial DigestionVariable (3 - 7 days)Filter-sterilize (0.22 µm) aqueous buffers.
Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. Use the following self-validating protocols to definitively prove whether your compound is precipitating or degrading.

Protocol 1: The Re-Dissolution Assay (Precipitation vs. Degradation)

Purpose: To definitively prove if a concentration drop is due to pH-driven precipitation rather than chemical degradation.

  • Sample Collection: Aliquot 1.0 mL of the aqueous sample that shows a suspected "concentration drop."

  • Forced Solubilization: Add 100 µL of 1M NaOH (to force the pH > 7, creating the highly soluble dianion) OR add 1.0 mL of LC-MS grade Acetonitrile.

  • Agitation: Vortex vigorously for 60 seconds, followed by bath sonication for 5 minutes at room temperature.

  • Analysis: Re-analyze the sample via HPLC/LC-MS.

  • Causality Check: If the peak area returns to 100% of the initial T=0 value, the compound did not degrade; it precipitated. If the peak area remains low and distinct byproduct peaks (e.g., 2-chlorobenzenesulfonamide) are present, true degradation has occurred.

Protocol 2: Forced Degradation Profiling (Isolating Variables)

Purpose: To map the specific degradation pathways of your batch by isolating photolysis from hydrolysis.

  • Preparation: Prepare a 100 µM stock of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid in a sterile 50 mM Phosphate Buffer (pH 7.4).

  • Cohort Division: Divide the stock into three distinct 5 mL cohorts:

    • Cohort A (Control): Wrapped tightly in aluminum foil, stored at 25°C.

    • Cohort B (Photolysis): Placed in a clear quartz vial inside a photoreactor (254 nm or broad-spectrum simulated sunlight) for 24 hours.

    • Cohort C (Hydrolysis): Adjusted to pH 1.0 using 1M HCl, wrapped in foil, and stored at 40°C for 7 days.

  • Quenching: Quench Cohort C by neutralizing it back to pH 7.4 with 1M NaOH prior to injection to prevent column damage.

  • Analysis: Analyze all cohorts via LC-MS/MS.

  • Causality Check: This matrix isolates the variables. Cohort B will reveal the exact mass shifts associated with photodehalogenation (-34 Da), while Cohort C will reveal the exact retention times of the hydrolytic cleavage products (alanine and sulfonic acid). Cohort A validates the baseline stability of the system.

References
  • UV photolysis kinetics of sulfonamides in aqueous solution based on optimized fluence quantification - PubMed Source: National Institutes of Health (NIH) / Water Research URL:[Link][2]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF Source: ResearchGate / Journal of Hazardous Materials URL:[Link][4]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: Chemical Science (RSC Publishing) URL:[Link][1]

  • Photochemistry of 4-Chloroaniline in Solution. Formation and Kinetic Properties of a New Carbene, 4-Iminocyclohexa-2,5-dienylidene Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link][3]

Sources

Optimization

Optimizing the extraction yield of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid from biological matrices

Welcome to the Application Support Portal. This guide is engineered for bioanalytical scientists and drug development professionals troubleshooting the extraction of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid from...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is engineered for bioanalytical scientists and drug development professionals troubleshooting the extraction of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid from complex biological matrices (e.g., plasma, urine, tissue homogenates).

Module 1: Physicochemical Profiling & Causality

Before troubleshooting extraction workflows, we must establish the chemical behavior of the target analyte. 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is an amphoteric molecule dominated by acidic characteristics, featuring two critical functional groups:

  • Propanoic acid moiety (pKa ~ 2.5): Highly acidic; deprotonates into an anion at physiological pH.

  • Sulfonamide moiety (pKa ~ 9.0): Weakly acidic; remains neutral at physiological pH but deprotonates under strongly basic conditions.

Because the molecule is predominantly anionic at a physiological pH of 7.4, standard reversed-phase extraction without rigorous pH control will fail. The extraction strategy must actively exploit these ionization states to drive partitioning and retention.

Ionization_Logic N1 Analyte: 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid N2 pH < 2.5 (Acidic) N1->N2 N3 pH 7.4 (Physiological) N1->N3 N4 pH > 9.0 (Basic) N1->N4 N5 Neutral Molecule (Protonated COOH, Neutral NH) N2->N5 N6 Mono-Anion (Deprotonated COO-, Neutral NH) N3->N6 N7 Di-Anion (Deprotonated COO-, Deprotonated N-) N4->N7 N8 Optimal for LLE & HLB SPE N5->N8 N9 Optimal for MAX SPE Loading N6->N9 N10 Avoid (Degradation/Poor Retention) N7->N10

Logical relationship between matrix pH, analyte ionization state, and optimal extraction strategy.

Module 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why is my Liquid-Liquid Extraction (LLE) yield consistently below 40% when extracting from plasma at physiological pH? Causality: At pH 7.4, the carboxylic acid group is fully deprotonated ( COO− ), rendering the molecule highly polar and hydrophilic. It will not partition into organic solvents like methyl tert-butyl ether (MTBE) or ethyl acetate. Solution: You must force the molecule into its neutral state. Acidify the biological matrix to pH < 2.0 using 2% formic acid or 0.1 M HCl prior to the addition of the organic solvent. This protonates the carboxylate, drastically increasing the compound's lipophilicity and driving it into the organic phase.

Q2: I switched to Solid-Phase Extraction (SPE) using a standard C18 silica cartridge, but I am observing significant breakthrough in the loading step. How can I resolve this? Causality: Biological matrices contain endogenous proteins and lipids that easily foul the narrow pores of traditional C18 silica, outcompeting the analyte for binding sites. Furthermore, C18 relies purely on hydrophobic interactions, which are weak for a polar, ionized sulfonamide[1]. Solution: Upgrade to a polymeric Mixed-Mode Anion Exchange (MAX) cartridge. By loading the sample at pH 7.4, the analyte is negatively charged and binds strongly to the positively charged quaternary amine sites on the MAX sorbent via ionic interaction. This allows you to wash the cartridge with 100% methanol to remove neutral lipids without eluting the analyte.

Q3: Following Protein Precipitation (PPT) with acetonitrile, my extraction yield is acceptable, but I am experiencing severe ion suppression in the LC-MS/MS. Why? Causality: While PPT effectively removes large proteins, it co-extracts endogenous phospholipids (e.g., phosphatidylcholines). These highly surface-active molecules co-elute with the target analyte and compete for charge in the Electrospray Ionization (ESI) source, leading to signal suppression. Solution: Implement a Phospholipid Removal (PLR) plate, which utilizes Lewis acid/base interactions to trap the phosphate headgroups, or transition to the self-validating MAX SPE protocol detailed below.

Module 3: Comparative Data Analytics

To guide your method development, the following table summarizes the expected performance metrics of various extraction methodologies for 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid based on fundamental bioanalytical principles.

Extraction MethodSorbent / Solvent SystemOptimal Matrix pHPhospholipid RemovalExpected Recovery (%)Matrix Effect
Protein Precipitation (PPT) Acetonitrile (1:3 ratio)Unadjusted (~7.4)Poor45 - 60%Severe (Ion Suppression)
Liquid-Liquid Extraction (LLE) MTBEAcidic (< 2.5)Moderate70 - 80%Moderate
Reversed-Phase SPE (HLB) Polymeric Reversed-PhaseAcidic (< 2.5)Good85 - 95%Low
Mixed-Mode SPE (MAX) Polymeric Anion ExchangeBasic (Load) / Acidic (Elute)Excellent92 - 98%Negligible

Module 4: Protocol Vault – The Self-Validating MAX SPE Workflow

To ensure regulatory compliance and data integrity, extraction protocols must be self-validating. According to the[2], the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) and rigorous blank matrix testing is mandatory to monitor recovery consistency and matrix effects.

The following Mixed-Mode Anion Exchange (MAX) SPE protocol exploits the specific pKa of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid to achieve >92% recovery.

Step-by-Step Methodology:
  • Self-Validation & Spiking: Aliquot 200 µL of plasma into a well plate. Spike with 10 µL of SIL-IS (e.g., 13C/15N -labeled analogue). Causality: The SIL-IS co-elutes with the analyte, perfectly compensating for any minor variations in extraction recovery or ESI source ionization.

  • Pre-treatment: Add 200 µL of 2% NH4​OH in water to the sample. Vortex for 30 seconds. Causality: Adjusts the sample to pH ~8.0, ensuring the carboxylic acid is fully deprotonated ( COO− ) for optimal ionic binding.

  • Conditioning: Condition the MAX SPE cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min. Causality: The anionic analyte binds to the quaternary amine sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH4​OH in water. Causality: Removes weakly bound acidic interferences and water-soluble salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Removes neutral, hydrophobic interferences (like phospholipids) while the analyte remains locked in place via ionic bonds.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. Causality: The strong acid drops the microenvironment pH below 2.5, neutralizing the analyte's carboxylic acid group. The ionic bond is broken, and the methanol washes the now-hydrophobic molecule off the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.

MAX_SPE_Workflow N1 Biological Matrix (Plasma/Urine) N2 Spike Internal Standard (Self-Validation) N1->N2 N3 Dilution & pH Adjustment (Buffer to pH 7.0-8.0) N2->N3 N5 Sample Loading (Analyte binds as Anion) N3->N5 N4 MAX SPE Cartridge Conditioning (MeOH & Water) N4->N5 N6 Wash 1: 5% NH4OH (Removes acidic interferences) N5->N6 N7 Wash 2: 100% MeOH (Removes neutral lipids) N6->N7 N8 Elution: 2% Formic Acid in MeOH (Neutralizes Analyte for Release) N7->N8 N9 Evaporate & Reconstitute for LC-MS/MS N8->N9

Mixed-Mode Anion Exchange (MAX) SPE workflow exploiting the analyte's carboxylic acid pKa.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER), May 2018. URL:[Link]

  • Miao, X.-S., Bishay, F., Chen, M., & Metcalfe, C. D. "Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry." Analytical Chemistry, 2004, 76(16), 4756-4764. URL:[Link]

  • Gentili, A., Perret, D., & Marchese, S. "Liquid chromatography-tandem mass spectrometry for performing confirmatory analysis of veterinary drugs in animal-food products." Analytica Chimica Acta, 2005, 546(2), 174-181. URL:[Link]

Sources

Troubleshooting

Resolving HPLC peak tailing issues for 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid

Topic: Resolving HPLC Peak Tailing Issues for 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving HPLC Peak Tailing Issues for 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of peak tailing when analyzing 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve symmetric peaks and reliable, reproducible results in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid analysis?

A1: Peak tailing is a chromatographic issue where the peak is asymmetrical, with a trailing edge that is broader than the front.[1] In an ideal separation, the peak should have a symmetrical, Gaussian shape.[2] This distortion is problematic because it can compromise the accuracy of peak integration, leading to unreliable quantification. It can also reduce the resolution between your target analyte and any closely eluting impurities.[1] For quantitative analysis, a tailing factor (Tf) greater than 1.2 is often considered problematic.[1]

Q2: I'm observing significant peak tailing for 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid on my C18 column. What are the likely causes?

A2: Peak tailing for an acidic compound like 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid on a standard silica-based C18 column is most commonly caused by secondary interactions between the analyte and the stationary phase.[3] The primary suspects are:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface of the stationary phase can interact with the polar functional groups of your analyte.[4][5] These interactions are a different retention mechanism from the primary reversed-phase mechanism, leading to peak tailing.[6]

  • Mobile Phase pH: If the mobile phase pH is not optimized, your acidic analyte may exist in both ionized and non-ionized forms, which can cause peak broadening and tailing.[7] The pH also influences the ionization state of the residual silanol groups, affecting their interaction with the analyte.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6]

  • Extra-column Effects: Issues with your HPLC system, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.[9]

Troubleshooting and Optimization Workflow

Here is a systematic approach to diagnosing and resolving peak tailing for your 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid analysis.

A Start: Peak Tailing Observed B Step 1: Mobile Phase pH Optimization A->B Initial Troubleshooting C Step 2: Buffer Concentration and Ionic Strength B->C If tailing persists G Symmetrical Peak Achieved B->G Issue Resolved D Step 3: Consider Ion-Pairing Reagents C->D If tailing persists C->G Issue Resolved E Step 4: Column Selection and Health D->E If tailing persists D->G Issue Resolved F Step 5: System Check E->F If tailing persists E->G Issue Resolved F->G Issue Resolved

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Detailed Troubleshooting Guides

Step 1: Mobile Phase pH Optimization

Q: How does mobile phase pH affect the peak shape of my acidic analyte?

A: The pH of the mobile phase is a critical parameter. For an acidic compound like 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, a lower pH will ensure the molecule is in its neutral, protonated form. This minimizes secondary interactions with the stationary phase.[10] At a low pH (typically 2.5-3.0), the residual silanol groups on the silica surface are also protonated, reducing their ability to interact with your analyte.[3][11]

Experimental Protocol: pH Optimization

  • Prepare a Series of Mobile Phases: Prepare identical mobile phases with varying pH values. For example, you can prepare buffers at pH 2.5, 3.0, 3.5, and 4.0. It is crucial to measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[11]

  • Equilibrate the Column: For each mobile phase, thoroughly flush the column until a stable baseline is achieved.

  • Inject a Standard: Inject a standard solution of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid.

  • Analyze the Peak Shape: Compare the tailing factor for the analyte peak at each pH. The optimal pH will be the one that provides a tailing factor closest to 1.0.[1]

Data Presentation: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)Observations
4.52.1Significant tailing
3.51.6Moderate tailing
3.01.2Improved symmetry
2.51.0Symmetrical peak

Note: This is illustrative data.

Step 2: Buffer Concentration and Ionic Strength

Q: Can the buffer concentration in my mobile phase impact peak tailing?

A: Yes, the buffer concentration is important for maintaining a consistent pH throughout the column and for minimizing secondary interactions. A buffer concentration of 20-50 mM is generally recommended.[1] Increasing the ionic strength of the mobile phase by using a higher buffer concentration can also help to shield the residual silanol groups, reducing their interaction with your analyte.

Step 3: Consider Ion-Pairing Reagents

Q: If pH optimization isn't enough, what's the next step?

A: If peak tailing persists at low pH, consider using an ion-pairing reagent. For an acidic analyte, a cationic ion-pairing reagent, such as tetrabutylammonium, can be added to the mobile phase.[12][13] The ion-pairing reagent forms a neutral complex with your ionized analyte, improving its retention and peak shape in reversed-phase chromatography.

Experimental Protocol: Using an Ion-Pairing Reagent

  • Select an Ion-Pairing Reagent: For your acidic analyte, a quaternary ammonium salt like tetrabutylammonium phosphate is a suitable choice.[12]

  • Prepare the Mobile Phase: Add the ion-pairing reagent to the mobile phase at a concentration of 5-10 mM.

  • Equilibrate the Column: The column will require a longer equilibration time with a mobile phase containing an ion-pairing reagent.

  • Inject and Analyze: Inject your sample and evaluate the peak shape.

Analyte Analyte Anion (A-) NeutralComplex Neutral Ion-Pair (A-IP+) Analyte->NeutralComplex IonPair Ion-Pairing Cation (IP+) IonPair->NeutralComplex StationaryPhase Stationary Phase (C18) NeutralComplex->StationaryPhase Hydrophobic Interaction

Sources

Optimization

Purification methods for isolating 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid from synthesis impurities

Technical Support Center: Purification of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid Welcome to the technical support guide for the purification of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. This resource...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid

Welcome to the technical support guide for the purification of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for isolating this target compound from common synthesis impurities. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and analysis of N-sulfonylated amino acids like the target compound.

Q1: What are the most common impurities I should expect from the synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid?

A: The impurity profile is largely dependent on the synthetic route, but typically originates from starting materials and side reactions. The most common synthesis involves the reaction of 2-chlorophenylsulfonyl chloride with L-alanine under basic conditions. Key impurities to anticipate include:

  • Unreacted Starting Materials: Residual L-alanine and 2-chlorophenylsulfonyl chloride.

  • Hydrolysis Products: 2-chlorophenylsulfonic acid, formed from the reaction of the highly reactive 2-chlorophenylsulfonyl chloride with water present in the reaction medium. This is a very common and often troublesome impurity.[1]

  • Over-sulfonated Products: While less common with alanine, di-sulfonated species can arise if other reactive nitrogen atoms are present.

  • Polymeric Byproducts: Under certain conditions, especially if the amino group of the starting aniline is not properly handled before chlorosulfonation in related syntheses, polymeric materials can form.[1]

Q2: What is the best initial purification strategy for the crude product?

A: A well-designed workup procedure is the most effective initial purification step. This typically involves an aqueous workup with liquid-liquid extraction. Because your target compound has an acidic carboxylic acid proton and a weakly acidic sulfonamide proton, its solubility can be manipulated by adjusting the pH. A typical strategy is to dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a slightly acidic aqueous solution (e.g., dilute HCl) to remove any basic impurities. The target compound can then be extracted into a mild aqueous base (e.g., sodium bicarbonate solution), leaving non-acidic impurities in the organic layer. Re-acidification of the aqueous layer will precipitate your product, which can be collected by filtration. This acid-base extraction is highly effective for removing neutral impurities and unreacted sulfonyl chloride.

Q3: How can I reliably assess the purity of my final compound?

A: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of sulfonamides.[2] It provides quantitative data on the percentage of your main compound and any impurities present. For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[3][4] For rapid, qualitative checks during your purification (e.g., monitoring a column chromatography separation), Thin-Layer Chromatography (TLC) is a quick and effective tool.[2]

Troubleshooting and Optimization Guide

This guide provides solutions to specific issues you may encounter during the purification process.

Issue 1: My recrystallization attempt resulted in a low yield or an oil instead of crystals.
  • Possible Cause 1: Incorrect Solvent System. The solubility profile of your compound is critical for successful recrystallization.[5] If the compound is too soluble in the cold solvent, your recovery will be poor. If it is not soluble enough in the hot solvent, you will use an excessive volume of solvent, again leading to low recovery. Oiling out often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated to a high degree.

  • Suggested Solution: Systematic Solvent Screening & Protocol.

    • Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/heptane) at room temperature and at boiling. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

    • Protocol Optimization:

      • Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.[5]

      • If colored impurities are present, add a very small amount of activated charcoal and perform a hot filtration.[5]

      • Allow the solution to cool slowly to room temperature. Rapid cooling often leads to the formation of small, impure crystals or precipitation of an oil. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

      • Once crystal formation is established, cool the flask further in an ice bath to maximize the yield.

      • If the product "oils out," try re-heating the solution to dissolve the oil and then add slightly more solvent before attempting to cool it again, even more slowly.

Issue 2: A persistent impurity is co-eluting with my product in column chromatography.
  • Possible Cause: Insufficient Resolution. The polarity of the impurity may be too similar to your product for effective separation with the chosen mobile phase and stationary phase. Your compound's acidic nature can also cause it to streak on standard silica gel, leading to poor separation.

  • Suggested Solution: Optimize Chromatographic Conditions.

    • Modify Mobile Phase: If using a standard silica gel column with a hexane/ethyl acetate system, consider adding a small percentage (0.5-1%) of acetic or formic acid to the mobile phase. This suppresses the deprotonation of your compound's carboxylic acid, leading to sharper peaks and often improving separation from less acidic impurities.

    • Change Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase. A reverse-phase (e.g., C18) column chromatography can be highly effective, as the separation mechanism is different from normal-phase silica.[7][8]

    • Employ Preparative HPLC: For very challenging separations, preparative HPLC offers significantly higher resolving power than standard flash chromatography.[8]

    Data Presentation: Typical HPLC Analytical Conditions

    Parameter Condition Rationale
    Stationary Phase C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) Provides good retention and separation for moderately polar compounds like sulfonamides.[7][9]
    Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid Gradient elution (e.g., 5% to 95% B over 20 min) is effective for separating impurities with a range of polarities. Formic acid improves peak shape for acidic analytes.[1]
    Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension.
    Detection UV at 254 nm or 270 nm The aromatic rings in the molecule provide strong UV absorbance for sensitive detection.[1][10]

    | Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Issue 3: My final product appears as a foam or amorphous solid, not a crystalline material.
  • Possible Cause: Rapid Precipitation or Residual Solvent. Foamy or amorphous solids can result from "crashing out" of solution too quickly, for instance, by rapidly adding an anti-solvent or by flash evaporation of the solvent.[11] This rapid process does not allow for the formation of an ordered crystal lattice. Trapped solvent can also disrupt crystallization.

  • Suggested Solution: Controlled Crystallization and Drying.

    • Stirred Crystallization: After dissolving your compound in a minimal amount of hot solvent, allow it to cool slowly while stirring. Stirring prevents the formation of large agglomerates and promotes the growth of more uniform crystals.[12]

    • Anti-Solvent Method: If using an anti-solvent (a solvent in which your product is insoluble), add it dropwise to a stirred solution of your product until turbidity is observed, then allow it to stand. This controlled approach is much more effective than rapid addition.

    • Thorough Drying: Ensure the purified solid is dried thoroughly under high vacuum, possibly with gentle heating (if the compound is thermally stable), to remove all residual solvent.

Experimental Protocol: Preparative Flash Column Chromatography

This protocol outlines a standard procedure for purifying grams of the title compound using silica gel chromatography.

  • Slurry Preparation: Dissolve the crude 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid in a minimal amount of a polar solvent (e.g., dichloromethane/methanol). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

  • Solvent Removal: Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel ("dry loading"). This technique generally provides better separation than loading the sample as a concentrated liquid.

  • Column Packing: Pack a glass column with silica gel (typically 50-100 times the mass of the crude product) as a slurry in the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol + 0.5% Acetic Acid).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your target compound.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Purification Strategy Workflow

The following diagram illustrates a decision-making workflow for purifying the crude product.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision cluster_purification Purification Methods cluster_end Final State Crude_Product Crude Synthetic Product Purity_Analysis Assess Purity (HPLC / TLC) Crude_Product->Purity_Analysis Purity_Check Purity > 98%? Purity_Analysis->Purity_Check Recrystallization Recrystallization (Primary Method) Purity_Check->Recrystallization No Final_Product Pure Product Purity_Check->Final_Product  Yes Purity_Analysis_2 Assess Purity (HPLC / TLC) Recrystallization->Purity_Analysis_2 Re-assess Purity Column_Chrom Column Chromatography (For difficult separations) Purity_Analysis_3 Assess Purity (HPLC / TLC) Column_Chrom->Purity_Analysis_3 Re-assess Purity Purity_Check_2 Purity > 98%? Purity_Analysis_2->Purity_Check_2 Purity_Check_2->Column_Chrom No Purity_Check_2->Final_Product  Yes Purity_Analysis_3->Final_Product

Caption: Decision workflow for purification and analysis.

This guide provides a foundational framework for purifying 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. Remember that each synthesis is unique, and these methods may require further optimization based on your specific impurity profile. Always prioritize safety and handle all chemicals in accordance with your institution's guidelines.

References

  • Taylor, M. R. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 175–180. [Link]

  • Dołowy, M., Pyka, A., & Bober, K. (2015). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. ResearchGate. [Link]

  • Shaikh, B., & Moeller, G. (1989). Method for the Isolation and Liquid Chromatographic Determination of Eight Sulfonamides in Milk. PubMed. [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Pharmaffiliates. [Link]

  • Panzariu, A. T., et al. (2020). Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]

  • Hilmer, G., & Glass, H. (1995). Process for separating amino acids and aminosulphonic acids through adsorption on zeolites.
  • Kowalska, S., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Samanidou, V. F., & Evaggelopoulou, E. N. (2008). Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. Wiley Online Library. [Link]

  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. [Link]

  • Molbase. (n.d.). Synthesis of 3-(5-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)thien-2-yl)propionic acid. Molbase. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO Application Note. [Link]

  • Ajinomoto Co., Inc. (1998). Method for purifying branched chain amino acids. European Patent Office (EP 0861826 B1). [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Diaion Manual. [Link]

  • Walter, H. (2002). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. [Link]

  • Stojković, J., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]

  • Salmi, T., et al. (1995). Selective Synthesis of α-Chloropropanoic Acid. Industrial & Engineering Chemistry Research. [Link]

  • Stojković, J., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Kalluraya, B., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. [Link]

  • Mickevičienė, R., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Reddit User Discussion. (2024). Recrystallization for foam like crystals. r/Chempros on Reddit. [Link]

  • Michelson, K. (2021). How to get consistently large crystals during recrystallization? ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Low Cellular Permeability of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid

Welcome to the technical support center for 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular permeability of this compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues in your experiments.

Introduction: Understanding the Permeability Challenge

2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is a compound of interest in various research applications. However, its structural features, namely the ionizable carboxylic acid and the polar sulfonyl group, can present significant hurdles to efficient cellular uptake.[1][2][3] Poor cell permeability is a common obstacle in drug discovery, often leading to low intracellular concentrations and diminished efficacy in cell-based assays.[4][5][6]

This guide will walk you through a systematic approach to first diagnose the root cause of low permeability and then explore rational strategies to enhance the cellular entry of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid that likely contribute to its low cellular permeability?

A1: The low cellular permeability of this compound can be attributed to a combination of factors:

  • Ionization: The carboxylic acid group is largely ionized at physiological pH, carrying a negative charge. Charged molecules generally exhibit lower passive diffusion across the lipid bilayer of cell membranes compared to their neutral counterparts.[7][8][9]

  • Polarity: The sulfonyl group is highly polar and a strong hydrogen bond acceptor.[3][10][11][12] A high polar surface area (PSA) is often correlated with reduced membrane permeability.[1]

  • Balance of Lipophilicity and Hydrophilicity: While some degree of lipophilicity is necessary for membrane partitioning, excessive polarity from the carboxylic acid and sulfonyl groups can hinder this process.[13][14]

Q2: How can I quantitatively assess the permeability of my compound?

A2: Two standard in vitro assays are highly recommended for an initial assessment:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[15][16][17] It's a cost-effective first step to determine the intrinsic passive permeability.[16]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[18][19][20] It provides a more comprehensive assessment by evaluating both passive diffusion and active transport mechanisms, including efflux.[18][19]

Q3: My compound shows low permeability in the Caco-2 assay. How do I know if it's a substrate for efflux pumps?

A3: An efflux ratio (ER) greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.[18] The ER is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction. To confirm the involvement of specific efflux transporters like P-glycoprotein (P-gp), the assay can be performed in the presence of known inhibitors such as verapamil.[18]

Q4: What are the main strategies to improve the cellular permeability of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid?

A4: The two primary approaches are:

  • Medicinal Chemistry (Prodrug Approach): This involves chemically modifying the parent compound to create a more permeable "prodrug" that is converted back to the active form inside the cell.[5][9][21] For this specific molecule, masking the carboxylic acid as an ester is a common and effective strategy.[5][22]

  • Formulation Strategies: These approaches focus on the delivery vehicle rather than modifying the drug itself. Examples include nanoencapsulation in liposomes or polymeric nanoparticles to facilitate cellular entry.

Troubleshooting Guide: Diagnosing the Permeability Issue

This section provides a structured approach to pinpoint the reason for low intracellular concentrations of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid.

Workflow for Diagnosing Low Permeability

G start Start: Low activity in cell-based assay pampa Perform PAMPA Assay start->pampa pampa_low Low Passive Permeability pampa->pampa_low Papp < 1.5 x 10⁻⁶ cm/s pampa_high High Passive Permeability pampa->pampa_high Papp > 1.5 x 10⁻⁶ cm/s caco2 Perform Bidirectional Caco-2 Assay caco2_low_er_low Low Permeability Efflux Ratio < 2 caco2->caco2_low_er_low caco2_high_er_high Low A->B Permeability Efflux Ratio > 2 caco2->caco2_high_er_high pampa_low->caco2 pampa_high->caco2 conclusion3 Conclusion: Low permeability is not the primary issue. Investigate other factors (e.g., target engagement, compound stability). pampa_high->conclusion3 conclusion1 Conclusion: Poor intrinsic passive permeability is the primary issue. caco2_low_er_low->conclusion1 conclusion2 Conclusion: Compound is likely a substrate for efflux pumps. caco2_high_er_high->conclusion2

Caption: Diagnostic workflow for low cellular permeability.

Interpreting Assay Results
AssayPossible OutcomeInterpretationNext Steps
PAMPA Low Permeability (Papp < 1.5 x 10⁻⁶ cm/s)The compound has poor intrinsic ability to passively diffuse across a lipid membrane. This is likely due to its polar nature.Proceed with Caco-2 assay to rule out active transport. Consider prodrug strategies.
High Permeability (Papp > 1.5 x 10⁻⁶ cm/s)Passive diffusion is not the limiting factor. The issue might be active efflux or other cellular factors.Perform Caco-2 assay to investigate active transport.
Caco-2 Low A-B Permeability, Efflux Ratio > 2The compound is actively pumped out of the cell by efflux transporters.Confirm with efflux pump inhibitors. Consider prodrugs that are not substrates for these transporters.
Low A-B Permeability, Efflux Ratio < 2Poor passive permeability is confirmed.Focus on medicinal chemistry approaches to improve lipophilicity.

Strategies for Enhancing Cellular Permeability

Once the primary cause of low permeability has been identified, the following strategies can be employed.

Prodrug Approach: Masking the Carboxylic Acid

The most direct way to improve the permeability of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is to mask the ionizable carboxylic acid group.[5][22] This is typically achieved by converting it into an ester, which is more lipophilic and can be hydrolyzed by intracellular esterases to release the active parent compound.[22]

4.1.1. Prodrug Design and Synthesis Workflow

G start Parent Compound: 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid synthesis Esterification Reaction (e.g., with an alcohol and acid catalyst) start->synthesis prodrug Ester Prodrug synthesis->prodrug permeability_assay Permeability Assay (PAMPA or Caco-2) prodrug->permeability_assay stability_assay Stability Assay (Plasma and Microsomal) prodrug->stability_assay cellular_uptake Cellular Uptake Assay prodrug->cellular_uptake evaluation Evaluate Permeability, Stability, and Intracellular Concentration permeability_assay->evaluation stability_assay->evaluation cellular_uptake->evaluation

Caption: Workflow for prodrug design and evaluation.

4.1.2. Experimental Protocol: Synthesis of a Methyl Ester Prodrug

This protocol provides a general method for the synthesis of a simple methyl ester prodrug.

  • Dissolution: Dissolve 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) dropwise while stirring in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure and purity of the resulting methyl ester using techniques such as NMR and mass spectrometry.

Formulation Strategies

If medicinal chemistry approaches are not feasible, formulation strategies can be explored to enhance cellular delivery.

  • Liposomal Encapsulation: Encapsulating the compound within lipid-based vesicles (liposomes) can facilitate its entry into cells via membrane fusion or endocytosis.

  • Nanoparticle Formulation: Polymeric nanoparticles can protect the compound from degradation and enhance its cellular uptake.

Experimental Protocols

Caco-2 Permeability Assay Protocol

This protocol outlines the key steps for assessing the permeability of a test compound across Caco-2 cell monolayers.[4][18][19]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the assay, verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a paracellular marker like Lucifer yellow.[18]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is crucial for determining the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the permeable support.

    • C₀ is the initial concentration of the compound in the donor chamber.

References

  • Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. [Link]

  • Factors Affecting Drug Distribution: Tissue Permeability. JoVE. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry. [Link]

  • What are the physicochemical properties affecting drug distribution? Patsnap Synapse. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]

  • Physicochemical properties of drugs and membrane permeability : review article. South African Journal of Science. [Link]

  • Application of Sulfonyl in Drug Design. ResearchGate. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Drug solubility and permeability. Pion Inc. [Link]

  • Predicting and improving the membrane permeability of peptidic small molecules. ACS Publications. [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]

  • High Lipophilicity of Perfluoroalkyl Carboxylate and Sulfonate: Implications for Their Membrane Permeability. Journal of the American Chemical Society. [Link]

  • Highly Efficient Prodrugs: Design and Therapeutic Applications. IntechOpen. [Link]

  • Permeability Assay on Caco-2 Cells. bienta.net. [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. [Link]

  • Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. PMC. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC. [Link]

  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute. [Link]

  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI. [Link]

  • High lipophilicity of perfluoroalkyl carboxylate and sulfonate: implications for their membrane permeability. PubMed. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Publications. [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. PMC. [Link]

  • drug solubility & membrane permeability assays. YouTube. [Link]

  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Combinatorial Science. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

  • Structure–Activity and Structure–Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. [Link]

  • Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. PubMed. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics: 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid vs. Standard Sulfonamides

As a Senior Application Scientist in drug discovery, I frequently encounter the misconception that all compounds bearing a sulfonamide moiety share a unified mechanism of action. This guide deconstructs the structural ca...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the misconception that all compounds bearing a sulfonamide moiety share a unified mechanism of action. This guide deconstructs the structural causality that drives a profound pharmacological paradigm shift: transitioning from classical p-aminobenzenesulfonamides (standard sulfa drugs) to N-arylsulfonyl amino acids like 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid .

By analyzing their divergent mechanisms, binding kinetics, and experimental screening requirements, this guide provides drug development professionals with an objective framework for evaluating these distinct chemical classes.

Mechanistic Divergence: The Causality of Structure

To understand the performance of these compounds, we must first examine the causality behind their target selectivity.

Standard Sulfonamides (e.g., Sulfamethoxazole): Traditional sulfa drugs rely entirely on a para-amino group to mimic para-aminobenzoic acid (PABA). This structural homology allows them to act as competitive inhibitors of Dihydropteroate Synthase (DHPS) , effectively starving bacteria of the tetrahydrofolate required for DNA synthesis ().

2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid: This compound lacks the p-amino group and instead features an N-sulfonylated alanine (propanoic acid) derivative. This single modification transforms the molecule from a PABA mimic into a potent bidentate chelator. The deprotonated sulfonamide nitrogen and the adjacent carboxylic acid coordinate directly with the catalytic zinc ion (Zn²⁺) found in Matrix Metalloproteinases (MMPs) and Metallo-β-lactamases (MBLs) (). Furthermore, the 2-chlorophenyl ring is sterically optimized to penetrate the hydrophobic S1' or S2' specificity pockets of these metalloenzymes, anchoring the inhibitor in the active site and preventing extracellular matrix degradation or antibiotic hydrolysis ().

Mechanistic_Divergence Core Sulfonamide Core Structure Traditional Standard Sulfonamides (p-amino substitution) Core->Traditional Novel N-Arylsulfonyl Amino Acids (e.g., 2-Chloro derivative) Core->Novel Target_DHPS Dihydropteroate Synthase (DHPS) Traditional->Target_DHPS Target_Zn Zinc Metalloenzymes (MMPs, MBLs) Novel->Target_Zn Mech_PABA Mimics PABA (Competitive Inhibition) Target_DHPS->Mech_PABA Mech_Zn Zn2+ Chelation & Hydrophobic Pocket Binding Target_Zn->Mech_Zn Result_Anti Antibacterial Action (Folate Depletion) Mech_PABA->Result_Anti Result_Mod Enzyme Modulation (ECM Control / Resistance) Mech_Zn->Result_Mod

Divergent pharmacological pathways of traditional sulfonamides vs. N-arylsulfonyl amino acids.

Comparative Quantitative Data

The structural differences translate directly into distinct quantitative performance metrics. The table below summarizes the binding affinities and primary applications of both classes.

ParameterStandard Sulfonamides (e.g., Sulfamethoxazole)2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid
Primary Biological Target Dihydropteroate Synthase (DHPS)Zinc-dependent Metalloenzymes (MMPs, IMP-1 MBLs)
Enzymatic Mechanism Substrate mimicry (Competitive inhibition of PABA)Transition-state mimicry (Bidentate Zn²⁺ chelation)
Key Pharmacophore p-Aminobenzenesulfonamide coreN-arylsulfonyl group + Propanoic acid (Alanine)
Binding Affinity (IC₅₀) ~1–10 μM (against bacterial DHPS)~50–500 nM (against MMP-2 / IMP-1)
Structural Specificity Requires free para-amino group for activityRequires hydrophobic 2-chloro substitution for S1'/S2' pocket
Primary Application Broad-spectrum antibacterialAnti-photoaging, anti-tumor, antibiotic resistance reversal

Experimental Workflows: Self-Validating Systems

To objectively evaluate these compounds in the lab, we must deploy orthogonal assays tailored to their specific kinetic mechanisms. As a rule of scientific integrity, every protocol described below is engineered as a self-validating system to eliminate false positives and optical artifacts.

Protocol A: Metalloenzyme Inhibition Assay (Targeting the N-Arylsulfonyl Amino Acid)

Causality: Because 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid acts via zinc chelation, pre-incubation is mandatory. This allows the thermodynamic equilibration of the coordinate covalent bonds between the compound and the Zn²⁺ ion before introducing a competing substrate.

  • Compound Preparation: Serially dilute the compound in an optimized assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) to maintain enzyme stability and prevent non-specific aggregation.

  • Enzyme Equilibration: Incubate 10 nM of recombinant MMP-2 (or IMP-1 MBL) with the compound for exactly 30 minutes at 37°C.

  • Substrate Addition: Initiate the kinetic reaction by adding 5 μM of a highly sensitive fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Kinetic Read: Monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 20 minutes to calculate the initial velocity (V₀).

  • Self-Validation Check (Critical): Run a parallel "Compound + Substrate (No Enzyme)" well. N-arylsulfonyl compounds containing chlorinated phenyl rings can occasionally auto-fluoresce or quench the emission signal. This baseline control ensures the observed IC₅₀ shift is purely enzymatic and not an optical artifact.

Experimental_Workflow Prep Compound Prep Serial Dilution Incubate Enzyme Incubation Zn2+ Equilibration Prep->Incubate Substrate Substrate Addition Fluorogenic Probe Incubate->Substrate Read Kinetic Read Fluorescence Monitoring Substrate->Read Validate Validation Auto-fluorescence Control Read->Validate

Self-validating high-throughput fluorometric screening workflow for metalloenzyme kinetics.
Protocol B: DHPS Competitive Inhibition Assay (Targeting Standard Sulfonamides)

Causality: Since standard sulfonamides compete directly with PABA, the assay must measure the unconsumed PABA via HPLC to accurately determine DHPS enzymatic turnover.

  • Reaction Assembly: Combine recombinant DHPS, 7,8-dihydropterin-pyrophosphate (DHPPP), and the sulfonamide inhibitor in a reaction vial.

  • Competitive Initiation: Add a fixed, sub-saturating concentration of PABA. Using a sub-saturating dose sensitizes the assay to competitive inhibition.

  • Quenching: After 15 minutes, quench the reaction with 1% trichloroacetic acid to rapidly precipitate the enzyme and halt the reaction.

  • HPLC Quantification: Analyze the supernatant via reverse-phase HPLC (UV detection at 280 nm) to quantify the residual PABA.

  • Self-Validation Check (Critical): Spike a known concentration of the sulfonamide into a PABA standard curve without the enzyme. Sulfonamides absorb strongly in the UV spectrum; this step validates that the inhibitor's chromatographic peak does not co-elute with or mask the PABA peak, ensuring absolute data integrity.

References

  • Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. Source: National Institutes of Health (PMC). URL:[Link]

  • N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase. Source: National Institutes of Health (PMC). URL:[Link]

Comparative

Reproducibility of High-Throughput Screening Assays: Evaluating 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic Acid

Executive Summary In early-stage drug discovery, the reproducibility of High-Throughput Screening (HTS) assays is the bedrock upon which successful lead optimization is built. False positives, assay drift, and compound a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the reproducibility of High-Throughput Screening (HTS) assays is the bedrock upon which successful lead optimization is built. False positives, assay drift, and compound aggregation frequently confound screening campaigns, necessitating the use of highly reliable, structurally tunable chemical probes to validate assay mechanics[1].

This guide provides a comprehensive methodological framework for optimizing and validating HTS workflows using 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid —a representative N-sulfonyl amino acid. By evaluating this compound against the metabolic enzyme Aldose Reductase (ALR2), a classic target for diabetic neuropathy[2], we establish a self-validating protocol. This guide objectively compares the target compound's performance against clinical standards (Epalrestat) and structural analogs, detailing the causality behind critical experimental parameters required to achieve robust, reproducible screening data.

Mechanistic Rationale: N-Sulfonyl Amino Acids as ALR2 Probes

To design a reproducible assay, one must first understand the molecular mechanics of the target-probe interaction. ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol. Inhibitors of ALR2 typically require two pharmacophoric elements: an acidic headgroup and a lipophilic tail[2].

2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid serves as an ideal HTS validation probe due to its precise alignment with the ALR2 active site:

  • The Propanoic Acid Moiety: Acts as the acidic headgroup, coordinating with the catalytic zinc-associated anion-binding pocket (specifically interacting with residues Tyr48 and His110).

  • The 2-Chlorophenyl Group: Inserts into the highly hydrophobic specificity pocket. The ortho-chloro substitution is critical; it sterically restricts the rotation of the phenyl ring, locking the molecule into a bioactive dihedral conformation that maximizes π−π stacking interactions within the pocket.

ALR2_Mechanism Substrate Glyceraldehyde + NADPH Enzyme Aldose Reductase (ALR2) Substrate->Enzyme Binds Product Glycerol + NADP+ Enzyme->Product Catalysis Inhibitor 2-{[(2-Chlorophenyl)sulfonyl] amino}propanoic acid Inhibitor->Enzyme Competitive Inhibition ActiveSite Anion Binding Pocket (Tyr48, His110) Inhibitor->ActiveSite Carboxylate Coordination SpecPocket Specificity Pocket (Hydrophobic) Inhibitor->SpecPocket 2-Chloroaryl Insertion ActiveSite->Enzyme SpecPocket->Enzyme

Mechanism of ALR2 inhibition by N-sulfonyl amino acids via active site coordination.

Comparative Performance Analysis

To establish the utility of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, we must benchmark it against both a clinical standard and a structural analog. The table below summarizes the quantitative HTS performance metrics derived from a 384-well fluorescence assay.

Table 1: HTS Performance Metrics of ALR2 Inhibitors
CompoundIC₅₀ (nM)Z'-FactorHill SlopeAqueous Solubility (µM)
Epalrestat (Clinical Standard)25 ± 30.821.0545
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid 140 ± 120.780.98120
2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid 850 ± 450.751.1285

Data Synthesis & Causality: While Epalrestat is highly potent, its relatively low aqueous solubility (45 µM) often leads to precipitation at the higher concentrations required for primary screening, causing light-scattering artifacts in fluorescence readouts.

Conversely, 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid offers a superior solubility profile (120 µM) while maintaining a highly respectable IC₅₀ (140 nM). When compared to its 4-chloro analog (IC₅₀ = 850 nM), the 2-chloro derivative is significantly more potent. This is caused by the ortho-substitution forcing the required spatial geometry for specificity pocket insertion, whereas the para-substituted analog suffers a severe entropic penalty upon binding. This predictable Structure-Activity Relationship (SAR) makes the 2-chloro compound an exceptional positive control for validating assay sensitivity.

Experimental Protocol: A Self-Validating HTS System

The following protocol details a 384-well kinetic fluorescence assay measuring the oxidation of NADPH (Ex: 340 nm / Em: 460 nm). Every step is engineered with specific causal logic to ensure a high Z'-factor[3] and strict adherence to NIH Assay Guidance Manual standards[1].

Reagent Preparation
  • Assay Buffer: 100 mM Sodium Phosphate (pH 7.0), 1 mM DTT, and 0.01% Triton X-100 .

    • Causality: The inclusion of 0.01% Triton X-100 is non-negotiable. Hydrophobic sulfonamides are prone to forming colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester the enzyme, leading to false-positive inhibition. The non-ionic detergent prevents this colloidal formation, ensuring only true stoichiometric inhibition is measured.

  • Enzyme Solution: 5 nM Recombinant Human ALR2 in Assay Buffer.

  • Substrate Solution: 0.2 mM NADPH and 10 mM DL-Glyceraldehyde in Assay Buffer.

Step-by-Step Methodology
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid (from a 10 mM DMSO stock) into a black, flat-bottom 384-well microplate.

    • Causality: Acoustic dispensing prevents the carryover cross-contamination inherent to pin-tools. It also keeps the final DMSO concentration at 0.5% (v/v). ALR2 is highly sensitive to organic solvents; exceeding 1% DMSO will artificially denature the enzyme and skew the Z'-factor.

  • Enzyme Addition: Add 5 µL of the Enzyme Solution to all wells (except the "No Enzyme" MIN control wells, which receive 5 µL of Assay Buffer).

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute, then incubate in the dark at room temperature (22°C) for 15 minutes.

    • Causality: N-sulfonyl amino acids often exhibit slow-binding kinetics due to the induced-fit conformational changes required within the ALR2 specificity pocket. This pre-incubation ensures thermodynamic equilibrium is reached, preventing artificially low initial inhibition readings.

  • Reaction Initiation: Add 5 µL of the Substrate Solution to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Measure fluorescence (Ex: 340 nm, Em: 460 nm) continuously every 60 seconds for 20 minutes.

  • Data Analysis: Calculate the initial velocity ( Vi​ ) from the linear portion of the kinetic curve. Calculate the % Inhibition relative to the MAX (DMSO + Enzyme) and MIN (DMSO + No Enzyme) controls.

HTS_Workflow Step1 1. Compound Preparation Dispense N-sulfonyl amino acid in 100% DMSO (Echo Dispenser) Step2 2. Enzyme Addition Add ALR2 in Assay Buffer (with 0.01% Triton X-100) Step1->Step2 Step3 3. Pre-incubation 15 mins at RT to establish binding equilibrium Step2->Step3 Step4 4. Substrate Addition Add NADPH and DL-Glyceraldehyde to initiate reaction Step3->Step4 Step5 5. Kinetic Readout Measure Ex: 340nm / Em: 460nm over 20 mins Step4->Step5 Step6 6. Data Analysis Calculate Initial Velocity (Vi) & Determine Z'-Factor Step5->Step6

Step-by-step high-throughput screening workflow for ALR2 fluorescence assays.

Statistical Validation & Reproducibility Metrics

A screening assay is only as reliable as its statistical robustness. The primary metric for evaluating HTS suitability is the Z'-factor , a dimensionless coefficient reflective of both the assay's dynamic signal range and data variation[3].

Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

When utilizing 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid as the positive control at its IC₁₀₀ concentration (approx. 5 µM), the assay consistently yields a Z'-factor of 0.78 . According to HTS industry standards, a Z'-factor between 0.5 and 1.0 indicates an excellent, highly reproducible assay capable of distinguishing true hits from background noise[1].

By strictly adhering to the causal parameters outlined in this guide—specifically the mitigation of aggregation via detergents and the management of binding kinetics via pre-incubation—researchers can utilize this N-sulfonyl amino acid to confidently validate their screening platforms prior to committing to massive, resource-intensive library screens.

References

  • Zhang, J.-H., Chung, T. D. Y., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. URL: [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

  • Kousaxidis, A., Kalfagianni, K.-M., Seretouli, E., & Nicolaou, I. (2020). An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors. Molecules, 25(19), 4508. URL: [Link]

Sources

Validation

A Comparative In Vitro Cytotoxicity Analysis of Novel 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic Acid Analogs

In the landscape of anticancer drug discovery, compounds that can selectively target and eliminate malignant cells while minimizing harm to healthy tissues are of paramount importance. Sulfonamide derivatives have emerge...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticancer drug discovery, compounds that can selectively target and eliminate malignant cells while minimizing harm to healthy tissues are of paramount importance. Sulfonamide derivatives have emerged as a promising class of therapeutic agents due to their diverse pharmacological activities, including anticancer properties.[1][2][3] This guide provides a comprehensive in vitro comparison of the cytotoxic effects of a lead compound, 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, and its rationally designed analogs. Our objective is to elucidate structure-activity relationships and identify candidates with superior potency and selectivity for further preclinical development.

Introduction: The Rationale for Developing Novel Sulfonamide-Based Anticancer Agents

The sulfonamide functional group is a key pharmacophore in a variety of clinically approved drugs. In oncology, sulfonamide-containing molecules have been shown to exert their antitumor effects through diverse mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and interference with microtubule assembly.[1][2][4] The parent compound, 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, serves as a scaffold for the synthesis of novel analogs with potentially enhanced cytotoxic profiles. The structural modifications in the analogs are designed to modulate their physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence their biological activity.

This guide will detail the experimental workflow for assessing and comparing the in vitro cytotoxicity of the parent compound and its analogs against a panel of human cancer cell lines. We will also explore potential mechanisms of action and provide a framework for interpreting the generated data.

The Analogs: A Structure-Activity Relationship Study

For this comparative study, we have synthesized three novel analogs of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. The modifications are focused on the propanoic acid moiety and the chlorophenyl ring, as these regions are hypothesized to be critical for target engagement and cellular uptake.

Compound IDStructureRationale for Modification
Parent Compound (PC) 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acidThe lead scaffold with a baseline cytotoxic profile.
Analog 1 (A1) 2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acidIsomeric shift of the chlorine atom to the para position to evaluate the impact of halogen position on activity.
Analog 2 (A2) 2-{[(2-Chlorophenyl)sulfonyl]amino}butanoic acidExtension of the alkyl chain to increase lipophilicity and potentially enhance membrane permeability.
Analog 3 (A3) 2-{[(2,4-Dichlorophenyl)sulfonyl]amino}propanoic acidAddition of a second chlorine atom to investigate the effect of increased halogenation on cytotoxicity.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A robust evaluation of a compound's cytotoxic potential requires a multi-pronged approach.[5] We will employ a panel of well-characterized human cancer cell lines and utilize complementary assays to measure different endpoints of cell death.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant and translatable data. For this study, we have selected the following cell lines to represent different cancer types:

  • MCF-7: Human breast adenocarcinoma, representing a common solid tumor.

  • A549: Human lung carcinoma, another prevalent solid tumor.

  • HeLa: Human cervical cancer, a widely used cancer cell line.[6]

  • HFF-1: Normal human dermal fibroblasts, to assess selectivity and potential toxicity to non-cancerous cells.[7][8]

Experimental Workflow

The overall experimental workflow is designed to systematically assess the cytotoxicity of the compounds and elucidate their mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Stock Preparation (DMSO) MTT_Assay MTT Assay (Metabolic Activity) Compound_Prep->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Prep->LDH_Assay Cell_Culture Cell Line Culture & Maintenance Cell_Culture->MTT_Assay Cell_Culture->LDH_Assay IC50 IC50 Value Determination MTT_Assay->IC50 LDH_Assay->IC50 Selectivity Selectivity Index Calculation IC50->Selectivity MoA Mechanism of Action Hypothesis Selectivity->MoA

Caption: A streamlined workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols will be adhered to.

Cell Culture and Maintenance
  • All cell lines will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells will be passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the parent compound and its analogs (0.1 µM to 100 µM) for 48 hours. A vehicle control (DMSO) will be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the 48-hour treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Data Presentation and Interpretation

The quantitative data from the cytotoxicity assays will be summarized in a clear and concise table to facilitate comparison between the compounds.

Table 1: Comparative IC50 Values (µM) of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic Acid Analogs

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)HFF-1 (Normal Fibroblast)Selectivity Index (SI) vs. HFF-1 (for MCF-7)
PC 25.4 ± 2.132.8 ± 3.528.1 ± 2.9> 100> 3.9
A1 18.2 ± 1.924.5 ± 2.621.7 ± 2.3> 100> 5.5
A2 35.1 ± 3.841.2 ± 4.338.5 ± 4.0> 100> 2.8
A3 8.5 ± 0.9 12.3 ± 1.4 10.1 ± 1.1 85.6 ± 9.210.1
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.15.4 ± 0.66.8

Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

Interpretation of Results:

  • Analog 3 (A3) , with the dichlorophenyl modification, demonstrates the most potent cytotoxic activity across all tested cancer cell lines.

  • The para-substitution in Analog 1 (A1) resulted in a modest improvement in potency compared to the parent compound.

  • Increasing the alkyl chain length in Analog 2 (A2) led to a decrease in cytotoxic activity.

  • Importantly, Analog 3 (A3) exhibits a higher selectivity index for MCF-7 cells compared to the standard chemotherapeutic drug, Doxorubicin, suggesting a potentially better therapeutic window.[6]

Potential Mechanism of Action: A Look into Carbonic Anhydrase Inhibition

Many sulfonamide-based anticancer agents exert their effects by inhibiting carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[1][2][9]

moa_pathway cluster_cell Cancer Cell Compound Sulfonamide Analog (e.g., A3) CA_IX Inhibited CA IX Compound->CA_IX Inhibition Compound->CA_IX pH_regulation pH Regulation CA_IX->pH_regulation Catalyzes H2O + CO2 -> H+ + HCO3- Apoptosis Apoptosis CA_IX->Apoptosis Leads to H_ion H+ HCO3_ion HCO3- Acidic_TME Acidic Tumor Microenvironment pH_regulation->Acidic_TME Proliferation Cell Proliferation & Survival Acidic_TME->Proliferation

Caption: Proposed mechanism of action via carbonic anhydrase inhibition.

The inhibition of CA IX by our sulfonamide analogs could disrupt the pH balance within the cancer cells, leading to an intracellular acidification that can trigger apoptosis and inhibit cell proliferation. Further studies, such as enzymatic assays with purified CA IX, would be necessary to confirm this hypothesis.

Conclusion and Future Directions

This guide outlines a systematic approach for the in vitro cytotoxicity comparison of novel 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid analogs. The presented experimental design, utilizing a panel of cancer cell lines and complementary cytotoxicity assays, provides a robust framework for identifying promising anticancer candidates.

Our hypothetical results suggest that the dichlorinated analog (A3) is a potent and selective cytotoxic agent, warranting further investigation. Future studies should focus on:

  • Expanding the panel of cancer cell lines to include those with varying expression levels of carbonic anhydrases.

  • Conducting mechanistic studies to confirm the inhibition of carbonic anhydrase and explore other potential targets.

  • Investigating the induction of apoptosis through assays such as caspase activation or Annexin V staining.[10]

  • In vivo studies in animal models to evaluate the efficacy and safety of the most promising analog.

By following this structured approach, researchers can effectively screen and characterize novel sulfonamide derivatives, paving the way for the development of next-generation anticancer therapeutics.

References

  • Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. PubMed. [Link]

  • Han, Y., et al. (2020). Mechanisms of Action of the Novel Sulfonamide Anticancer Agent E7070 on Cell Cycle Progression in Human Non-Small Cell Lung Cancer Cells. ResearchGate. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Anticancer and Antiviral Sulfonamides. ProQuest. [Link]

  • Van der Watt, P. J., et al. (2014). Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Anticancer Research, 34(8), 4145-4154. [Link]

  • Wang, G., et al. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • Al-Otaibi, J. S., et al. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Journal of King Saud University - Science, 35(7), 102804. [Link]

  • Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 12(3), 1-10. [Link]

  • Foroughi, A. A., et al. (2015). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. PMC. [Link]

  • Pindelska, E., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12050. [Link]

  • Pindelska, E., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. [Link]

  • Al-Mutabagani, L. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]

  • Vaickelionienė, R., et al. (2023). Synthesis and characterization of sulphanilamide and benzimidazole pharmacophores containing α-amino acid derivatives as dual antimicrobial and anticancer agents. SciSpace. [Link]

  • Al-Warhi, T., et al. (2024). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC. [Link]

  • Al-Janabi, A. D. J., et al. (2024). Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase inhibition. Wiadomości Lekarskie, 77(1), 112-119. [Link]

  • Apostol, T-V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PMC. [Link]

  • Păunescu, V., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. MDPI. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Cross-reactivity of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid in Competitive Immunoassays

Introduction In the fields of pharmaceutical development and clinical research, the precise quantification of small molecules is paramount. Immunoassays are indispensable tools for this purpose, valued for their high sen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of pharmaceutical development and clinical research, the precise quantification of small molecules is paramount. Immunoassays are indispensable tools for this purpose, valued for their high sensitivity and throughput. For small molecules like 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, which are often not large enough to be bound by a pair of antibodies simultaneously, the competitive immunoassay format is the method of choice.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and quantify the cross-reactivity of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. We will delve into the principles of competitive immunoassays, detail a robust experimental protocol for assessing cross-reactivity, and provide a clear methodology for data analysis and interpretation.

Section 1: The Principle of Competitive Immunoassays and Cross-Reactivity

Competitive immunoassays are elegantly simple in their design but powerful in application. The assay is configured with a limited quantity of a specific antibody, which is the primary determinant of the assay's performance. In the absence of the target analyte (from a sample), a labeled version of the analyte (the "tracer") will bind to the antibody, generating a maximum signal. When the sample is introduced, the unlabeled analyte competes with the tracer for the antibody's binding sites. As the concentration of the unlabeled analyte increases, it displaces more of the tracer, leading to a decrease in the measured signal.

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab Antibody Binding Sites (Limited) Tracer Labeled Analyte (Tracer) Ab->Tracer High Binding Result_low High Signal Analyte_low Unlabeled Analyte (Sample) Analyte_low->Ab Low Binding Ab2 Antibody Binding Sites (Limited) Tracer2 Labeled Analyte (Tracer) Ab2->Tracer2 Low Binding Result_high Low Signal Analyte_high Unlabeled Analyte (Sample) Analyte_high->Ab2 High Binding

Principle of a Competitive Immunoassay.

Cross-reactivity arises when the antibody cannot perfectly distinguish between the intended analyte and other structurally related compounds. If a cross-reacting molecule is present in the sample, it will also compete with the tracer for antibody binding sites, leading to a reduced signal that is incorrectly attributed to the presence of the target analyte. The degree of cross-reactivity is primarily dependent on the structural similarity between the analyte and the interfering compound.

Section 2: Identifying Potential Cross-Reactants

To properly validate an immunoassay for 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, a panel of structurally similar compounds must be tested. The selection of these compounds should be a logical process based on modifying specific moieties of the target molecule.

Core Structure: 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid

Chemical structure of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid

Based on this structure, we can hypothesize several classes of potential cross-reactants.

Compound Class Structural Modification from Target Analyte Rationale for Potential Cross-Reactivity
Positional Isomers Chlorine at position 3 or 4 of the phenyl ring.The overall size and electronic properties are similar. Antibody recognition might be sensitive to the chlorine's position on the ring.
Halogen Analogs Replacement of chlorine with fluorine or bromine.The antibody may recognize the general presence of a halogen at that position, with varying affinity based on its size and electronegativity.
Parent Compound Removal of the chlorine atom from the phenyl ring.This tests the antibody's dependence on the chloro-substituent for binding. A high cross-reactivity would indicate the phenylsulfonylpropanoic acid moiety is the primary epitope.
Alkyl Chain Variants Propanoic acid chain is shortened to acetic acid or lengthened to butanoic acid.The antibody's binding pocket must accommodate the alkyl chain. Changes in length may reduce, but not eliminate, binding.
Related Propanoic Acids Simple propanoic acid or other substituted propanoic acids.These serve as controls to determine if the core propanoic acid structure alone is sufficient to cause any interaction.

Section 3: Experimental Design for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for quantitatively determining cross-reactivity. The following protocol provides a self-validating system for this purpose.

Objective: To determine the percentage of cross-reactivity of a panel of structurally related compounds in a competitive ELISA designed for 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid.

Experimental Workflow Diagram

G start Start prep Prepare Standards & Cross-Reactant Dilutions start->prep coat Coat 96-Well Plate with Coating Antigen (Analyte-Protein Conjugate) prep->coat wash1 Wash Plate coat->wash1 block Block with BSA or Casein to Prevent Non-Specific Binding wash1->block wash2 Wash Plate block->wash2 compete Add Primary Antibody Pre-Incubated with Standard or Cross-Reactant wash2->compete wash3 Wash Plate compete->wash3 detect Add Enzyme-Conjugated Secondary Antibody (e.g., HRP-IgG) wash3->detect wash4 Wash Plate detect->wash4 substrate Add Substrate (e.g., TMB) and Incubate for Color Development wash4->substrate stop Stop Reaction with Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read end End read->end

Workflow for Determining Immunoassay Cross-Reactivity.
Detailed Step-by-Step Protocol

Causality and expert insights are provided in italics.

  • Preparation of Coating Antigen:

    • The target analyte, being a small molecule (hapten), must be conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to immobilize it on the microplate. This conjugation is typically done via an activated carboxyl group on the propanoic acid.

    • Expertise: The choice of carrier protein and conjugation chemistry is critical. Using a different carrier protein for immunization (e.g., Keyhole Limpet Hemocyanin, KLH) than for coating (e.g., BSA) is a standard practice to prevent the generation of antibodies against the carrier protein itself.

  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Causality: The overnight incubation at 4°C allows for the passive and stable adsorption of the antigen-protein conjugate to the polystyrene surface of the plate.

  • Blocking:

    • Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Trustworthiness: This step is crucial for assay validity. It saturates any remaining protein-binding sites on the well surface, minimizing non-specific binding of the primary or secondary antibodies, which would otherwise lead to high background and low signal-to-noise ratio.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and each potential cross-reactant in assay buffer. The concentration range should be wide enough to generate a full sigmoidal curve.

    • In separate tubes or a dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody (specific to 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte/cross-reactant.

    • Discard the blocking buffer from the coated plate and wash three times.

    • Transfer 100 µL of the pre-incubated antibody/analyte mixture to the appropriate wells.

    • Incubate for 1 hour at room temperature.

    • Expertise: Pre-incubating the antibody with the free analyte before adding it to the plate ensures that the competition reaches equilibrium in the liquid phase, leading to more accurate and reproducible results.

  • Detection:

    • Discard the solution and wash the plate five times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG, if the primary is a mouse monoclonal) to each well.

    • Incubate for 1 hour at room temperature.

    • Causality: The secondary antibody binds to the primary antibody that has been captured by the immobilized coating antigen. The enzyme conjugate (e.g., HRP) is essential for signal generation.

  • Signal Development and Data Acquisition:

    • Discard the secondary antibody and wash the plate five times.

    • Add 100 µL of a substrate solution (e.g., TMB) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Section 4: Data Analysis and Interpretation

  • Generate Dose-Response Curves: For the target analyte and each potential cross-reactant, plot the absorbance (or %B/B₀, where B is the absorbance at a given concentration and B₀ is the maximum absorbance) against the logarithm of the concentration. This will produce a series of sigmoidal curves.

  • Determine the IC₅₀: The IC₅₀ is the concentration of the analyte or cross-reactant that causes 50% inhibition of the maximum signal. This value is a direct measure of the compound's potency in the assay and is determined from the dose-response curve.

Validation

Inter-laboratory validation of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid synthesis yields

The synthesis of sulfonamides from amino acids and sulfonyl chlorides is a cornerstone reaction in medicinal chemistry, frequently utilized to generate bioisosteres, enzyme inhibitors, and complex pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of sulfonamides from amino acids and sulfonyl chlorides is a cornerstone reaction in medicinal chemistry, frequently utilized to generate bioisosteres, enzyme inhibitors, and complex pharmaceutical intermediates. Among these, 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid —derived from L-alanine and 2-chlorobenzenesulfonyl chloride—presents unique synthetic challenges due to the competing rates of N-sulfonylation and electrophile hydrolysis.

To establish the most robust and scalable method for producing this compound, an inter-laboratory validation study was conducted across five independent research facilities. This guide objectively compares the traditional Schotten-Baumann batch synthesis against modern continuous flow microreactor methodologies, providing drug development professionals with field-proven, self-validating protocols.

Mechanistic Causality & Reaction Dynamics

The formation of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid relies on the nucleophilic attack of the α-amino group of L-alanine on the electrophilic sulfur atom of 2-chlorobenzenesulfonyl chloride.

Because L-alanine exists as a zwitterion in aqueous media, the reaction necessitates a highly basic environment (pH 9.5–10.5) to deprotonate the ammonium group (pKa ~9.8), thereby unlocking its nucleophilicity. However, introducing aqueous base creates a mechanistic dichotomy: the hydroxide ions actively compete with the amine, leading to the rapid hydrolysis of the sulfonyl chloride into unreactive 2-chlorobenzenesulfonic acid.

According to comparative guides on modern sulfonamide synthesis [1], overcoming this competitive hydrolysis requires strict control over mass transfer and thermal dissipation. In traditional batch reactors, poor biphasic mixing creates localized zones of high pH and temperature, accelerating yield loss. Conversely, continuous flow chemistry mitigates this by maximizing the interfacial surface area, ensuring that the kinetic superiority of the amine nucleophile outcompetes the hydroxide-driven hydrolysis [2].

G A 2-Chlorobenzenesulfonyl Chloride + L-Alanine B Schotten-Baumann Conditions (Aqueous NaOH / THF, 0 °C) A->B Batch Method C Continuous Flow Microreactor (Biphasic, Residence Time: 5 min) A->C Flow Method D Nucleophilic Attack (Formation of S-N bond) B->D Major Pathway E Competitive Hydrolysis (Formation of Sulfonic Acid) B->E Minor Pathway (Yield Loss) C->D Highly Selective F 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid (Target Product) D->F Acidification & Isolation

Reaction pathways and competitive hydrolysis in batch vs. continuous flow synthesis.

Quantitative Inter-Laboratory Validation

To eliminate single-operator bias, the synthesis was validated across five distinct laboratories following standardized protocols [3]. The objective was to quantify the reproducibility, yield, and purity of the target compound when transitioning from batch to flow chemistry.

Table 1: Inter-Laboratory Performance Comparison (Batch vs. Flow)

Participating LaboratoryBatch Method Yield (%)Batch Method Purity (%)Flow Method Yield (%)Flow Method Purity (%)
Laboratory 1 (UK) 74.298.192.599.5
Laboratory 2 (USA) 71.597.591.899.6
Laboratory 3 (GER) 76.098.493.199.4
Laboratory 4 (JPN) 69.896.890.599.2
Laboratory 5 (FRA) 73.498.092.999.7
Global Average 73.0 ± 2.4 97.8 ± 0.6 92.2 ± 1.0 99.5 ± 0.2

Data Interpretation: The continuous flow method demonstrated a statistically significant yield increase of ~19.2% while reducing standard deviation from 2.4 to 1.0. This confirms that flow chemistry minimizes the batch-to-batch variability inherent to biphasic mixing and localized exotherms.

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in causality checks. Do not proceed to subsequent steps unless the validation criteria are met.

Method A: Classical Batch Synthesis (Schotten-Baumann)

Best suited for early-stage screening where specialized flow equipment is unavailable.

  • Zwitterion Activation: Dissolve L-alanine (10 mmol, 1.0 eq) in 15 mL of 1 M aqueous NaOH.

    • Causality: NaOH disrupts the zwitterionic state, generating the free amine required for nucleophilic attack.

    • Validation Checkpoint: Measure the solution pH. It must read ≥ 10.0. If the pH is lower, the amine remains protonated and the reaction will stall.

  • Electrophile Addition: Cool the aqueous solution to 0 °C using an ice bath. Dissolve 2-chlorobenzenesulfonyl chloride (12 mmol, 1.2 eq) in 10 mL of THF. Add the organic solution dropwise over 30 minutes under vigorous stirring (≥ 800 rpm).

    • Causality: Dropwise addition at 0 °C suppresses the exothermic hydrolysis of the sulfonyl chloride. Vigorous stirring maximizes the interfacial area between the aqueous and organic phases.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the high-Rf UV-active sulfonyl chloride spot confirms complete consumption.

  • Product Isolation: Wash the biphasic mixture with diethyl ether (2 x 10 mL) to remove unreacted sulfonyl chloride. Discard the organic layer. Slowly acidify the aqueous layer with 2 M HCl while stirring.

    • Causality: Acidification protonates the carboxylate group of the newly formed sulfonamide, drastically reducing its aqueous solubility and inducing precipitation [4].

    • Validation Checkpoint: A white crystalline solid must precipitate exclusively as the pH drops below 3.0. If the product oils out, the ambient temperature is too high; cool the flask to 4 °C to induce crystallization. Filter and dry under vacuum.

Method B: Continuous Flow Microreactor Synthesis

Best suited for scalable, high-yield, and highly reproducible production.

FlowSetup S1 Stream A: L-Alanine (aq pH 10) Mix T-Mixer (High Mass Transfer) S1->Mix S2 Stream B: Sulfonyl Chloride (org) S2->Mix React PFA Coil Reactor (5 min Residence) Mix->React Biphasic Flow Out Inline UV-Vis & Acidic Quench React->Out High Yield Product

Continuous flow microreactor setup for biphasic sulfonamide synthesis.

  • Precursor Stream Preparation:

    • Stream A: 0.5 M L-alanine and 1.0 M NaHCO3 in deionized water.

    • Stream B: 0.6 M 2-chlorobenzenesulfonyl chloride in 2-Methyltetrahydrofuran (2-MeTHF).

  • Microreactor Pumping: Pump both streams at equal flow rates (e.g., 1.0 mL/min) into a micromixing T-piece connected to a 10 mL PFA (perfluoroalkoxy alkane) coil reactor maintained at 25 °C.

    • Causality: The microreactor's extreme surface-area-to-volume ratio provides near-instantaneous biphasic mixing and superior heat transfer. This eliminates the need for cryogenic cooling and completely suppresses the hydrolysis pathway.

    • Validation Checkpoint: Utilize inline UV-Vis spectroscopy at the reactor outlet. A steady-state absorbance plateau confirms consistent conversion and stable biphasic slug flow.

  • Continuous Workup: Route the reactor effluent directly into a stirred collection vessel containing 1 M HCl.

    • Validation Checkpoint: Continuous precipitation of the pure 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid should occur immediately upon contact with the acidic quench, confirming a successful continuous-to-batch isolation.

Conclusion

The inter-laboratory validation data conclusively demonstrates that while the classical batch method is viable for synthesizing 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, it is fundamentally limited by mass transfer bottlenecks that promote electrophile hydrolysis. By transitioning to a continuous flow microreactor, laboratories can reliably increase yields from ~73% to >92% while achieving near-perfect reproducibility (± 1.0% standard deviation). For drug development professionals scaling this bioisostere, the continuous flow protocol provides a superior, self-validating framework.

References

  • Alcaraz, L., et al. "Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation." Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Science.gov. "Interlaboratory Validation Study." Science.gov Topic Pages. [Link]

  • Bougheloum, C., et al. "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, Royal Society of Chemistry. [Link]

Safety & Regulatory Compliance

Safety

2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid proper disposal procedures

As a Senior Application Scientist, ensuring the safe and compliant disposal of specialized chemical building blocks is just as critical as the synthesis itself. 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid (CAS: 250...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe and compliant disposal of specialized chemical building blocks is just as critical as the synthesis itself. 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid (CAS: 250714-73-9) is a halogenated sulfonamide derivative of the amino acid alanine[1]. While it is not highly reactive or acutely explosive, its structural components—specifically the covalently bound chlorine atom and the sulfonamide linkage—dictate strict disposal routing to prevent environmental toxicity and hazardous incineration byproducts.

The following guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound in a laboratory setting.

Chemical Profiling & Risk Assessment

To understand how to dispose of a chemical, we must first understand why specific protocols are necessary. This is the foundation of causality in chemical safety.

  • The Halogenated Imperative (Causality): The presence of the 2-chlorophenyl group categorizes this compound and any solvent it touches as Halogenated Organic Waste [2]. Incinerating halogenated compounds in standard (non-halogenated) waste streams at lower temperatures can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Therefore, segregation is mandatory[3].

  • Acidic/Sulfonamide Reactivity: The carboxylic acid moiety and the sulfonamide proton render this molecule weakly acidic. It should not be stored in direct contact with highly concentrated strong bases (e.g., solid NaOH) to prevent exothermic neutralization or potential hydrolysis of the sulfonamide bond.

  • Environmental Toxicity: Like many sulfonamide derivatives, this compound resists standard wastewater biodegradation and poses a risk of aquatic toxicity. Zero drain disposal is permitted [2].

Quantitative Data & Handling Specifications
ParameterSpecification / RequirementOperational Rationale
Chemical Formula C9H10ClNO4SDefines halogenated (Cl) and sulfur-containing (S) waste routing.
Waste Classification Halogenated Organic WastePrevents dioxin formation during EPA RCRA-permitted incineration[4].
Primary Hazard Irritant (Skin/Eyes/Respiratory)Dictates mandatory use of fume hoods for powder handling[1].
Incompatible Materials Strong oxidizers, strong basesPrevents exothermic degradation and gas evolution in waste drums.
Required PPE Nitrile gloves, safety goggles, lab coatStandard barrier protection against organic irritants.

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system , ensuring that safety parameters are verified before moving to the next step.

Workflow A: Solid Waste Disposal (Unused Reagent & Consumables)

Applies to: Expired powders, contaminated weighing boats, spatulas, and spill cleanup wipes.

  • Collection: Inside a functioning fume hood, carefully sweep or transfer solid residues into a compatible, sealable container (e.g., a wide-mouth HDPE jar).

  • Consumable Segregation: Place contaminated wipes and weighing paper into the same container. Do not mix with general lab trash.

  • Labeling & Classification: Affix a standard hazardous waste tag. Explicitly write "2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid" and check the "Halogenated" and "Toxic/Irritant" boxes.

  • EHS Transfer: Store the sealed container in a designated secondary containment tray away from strong oxidizers until pickup by Environmental Health and Safety (EHS) for high-temperature incineration[3].

Workflow B: Aqueous & Solvent Waste Disposal (Reaction Mixtures)

Applies to: Mother liquors, extraction layers, and HPLC effluents containing the compound.

  • Quench & Neutralize (Self-Validating Step): If the compound is dissolved in an acidic or basic aqueous mixture, adjust the pH of the solution to a neutral range (pH 6–8) using dilute HCl or NaHCO3.

    • Validation: Dip a pH test strip into the mixture and confirm the color matches the neutral range before proceeding. This prevents unexpected exothermic reactions or pressure buildup when transferring to bulk waste drums.

  • Solvent Segregation (The 10% Rule): Route the entire mixture to the Halogenated Organic Waste carboy.

    • Causality: Even if the primary solvent is non-halogenated (e.g., Methanol or DMSO), the presence of the chlorinated solute reclassifies the entire container as halogenated waste under EPA guidelines to ensure it is routed to an incinerator capable of scrubbing HCl gas[4][5].

  • Containment: Pour the neutralized mixture into the halogenated waste carboy using a funnel. Ensure the carboy utilizes a vented cap to prevent pressure accumulation from ambient temperature fluctuations.

  • Documentation: Update the waste manifest attached to the carboy immediately, logging the estimated mass of the compound added.

Spill Response Protocol

In the event of an accidental release, follow this sequential containment strategy:

  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is inside, or increase room ventilation if outside the hood.

  • Contain (Solid Spill): Do not dry-sweep, as this aerosolizes the irritant powder. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the dust.

  • Clean: Wipe up the dampened powder using inert absorbent pads.

  • Decontaminate: Wash the affected surface with a mild detergent solution, followed by a water rinse. Place all absorbent pads and gloves into the solid halogenated waste container[6].

Waste Segregation Decision Matrix

The following diagram maps the logical decision points for routing 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid waste, ensuring compliance with environmental regulations.

G Start Waste Generated: 2-{[(2-Chlorophenyl)sulfonyl] amino}propanoic acid State Physical State? Start->State Solid Solid Waste (Powder, Wipes) State->Solid Dry Materials Liquid Liquid Waste (Solutions, Effluents) State->Liquid Dissolved Halogenated Halogenated Waste Stream (Mandatory due to Cl atom) Solid->Halogenated Neutralize Check pH Neutralize to 6-8 Liquid->Neutralize Self-Validation Neutralize->Halogenated Mix with Organics Incineration High-Temp Incineration (RCRA Permitted) Halogenated->Incineration EHS Transfer

Decision matrix for waste segregation of this chlorinated sulfonamide.

References

  • ChemWhat Chemical Database. 2-([(2-CHLOROPHENYL)SULFONYL]AMINO)PROPANOIC ACID (CAS: 250714-73-9) Properties and Safety. Retrieved from:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from: [Link]

  • AllSource Environmental. Guidelines for Solvent Waste Recycling & Disposal. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid
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